2,2,6-Trimethylheptan-4-ol
Description
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Structure
3D Structure
Properties
CAS No. |
66256-44-8 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,2,6-trimethylheptan-4-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)6-9(11)7-10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
ITTQYDBLGDGLMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
2,2,6-trimethylheptan-4-ol chemical structure and formula
An in-depth technical analysis of 2,2,6-trimethylheptan-4-ol requires a rigorous understanding of its stereochemistry, physicochemical behavior, and synthetic pathways. As a highly branched secondary alcohol, this compound serves as an excellent model for studying steric hindrance, chiral resolution, and nucleophilic addition mechanisms in drug development and advanced organic synthesis.
Chemical Architecture and Stereochemistry
2,2,6-trimethylheptan-4-ol (CAS: 66256-44-8)[1] is an aliphatic secondary alcohol characterized by a highly branched carbon backbone. The structural complexity of this molecule arises from its central stereogenic carbon (C4), which is flanked by two distinct, bulky alkyl groups.
IUPAC Nomenclature and Connectivity
The parent chain is a heptane (7 carbons). The numbering must provide the lowest possible locants for the substituents.
-
Left-to-Right: Substituents at 2, 2, and 6. (Locant set: 2,2,6)
-
Right-to-Left: Substituents at 2, 6, and 6. (Locant set: 2,6,6)
Since the first point of difference favors the lower number (2 vs. 6), the correct IUPAC name is 2,2,6-trimethylheptan-4-ol . The molecule features a neopentyl group (
Absolute Configuration and CIP Rules
The C4 carbon is a chiral center. Determining its absolute configuration (
- (Hydroxyl): Highest priority (Oxygen, atomic number 8).
-
(Neopentyl): The C3 carbon is attached to C2, which is bonded to three carbons
. -
(Isobutyl): The C5 carbon is attached to C6, which is bonded to two carbons and one hydrogen
. Comparing to , the neopentyl group takes higher priority[3]. - (Hydrogen): Lowest priority.
Figure 1: CIP stereocenter prioritization for 2,2,6-trimethylheptan-4-ol.
Physicochemical Profile
The bulky nature of the neopentyl and isobutyl groups creates significant steric shielding around the hydroxyl group. This shielding reduces the molecule's propensity to act as a hydrogen bond donor in tightly packed crystal lattices, lowering its boiling point relative to linear isomers and increasing its solubility in non-polar organic solvents[3].
Table 1: Key Physicochemical Properties
| Property | Value | Structural Implication |
| Molecular Formula | Fully saturated aliphatic alcohol. | |
| Molecular Weight | 158.28 g/mol | High lipophilicity; suitable for organic phase extraction. |
| CAS Registry Number | 66256-44-8 | Unique identifier for regulatory/safety tracking[1]. |
| SMILES String | CC(C)CC(O)CC(C)(C)C | Encodes the central C4 branching[4]. |
| H-Bond Donors | 1 | Sterically hindered, reducing intermolecular aggregation. |
| H-Bond Acceptors | 1 | Oxygen lone pairs are partially shielded by alkyl bulk. |
Synthetic Methodology: Grignard Addition
To synthesize 2,2,6-trimethylheptan-4-ol with high yield and purity, a Grignard reaction is the most direct and reliable self-validating protocol. The synthesis involves the nucleophilic addition of an alkylmagnesium halide to an aldehyde.
Optimal Route: Reaction of 3,3-dimethylbutanal with isobutylmagnesium bromide .
Causality in Experimental Design
-
Anhydrous Conditions: Grignard reagents are highly polarized and act as strong bases. Even trace moisture will protonate the isobutylmagnesium bromide, degrading it into isobutane gas and magnesium hydroxide.
-
Temperature Control (0°C): The nucleophilic addition is highly exothermic. Cooling prevents side reactions, such as the enolization of the aldehyde (though 3,3-dimethylbutanal lacks
-hydrogens, preventing aldol condensation, temperature control remains critical for yield). -
Mild Quenching (Sat.
): Using a strong acid (like ) to quench the reaction risks protonating the newly formed secondary alcohol. Given the extreme steric bulk, the molecule is highly susceptible to E1 dehydration, which would yield an unwanted alkene. Ammonium chloride provides a mild, buffered proton source to safely yield the alcohol.
Step-by-Step Protocol
-
Preparation of the Grignard Reagent:
-
Suspend magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Add a single crystal of iodine to activate the magnesium surface.
-
Dropwise, add 1-bromo-2-methylpropane (isobutyl bromide, 1.0 eq) while maintaining a gentle reflux.
-
-
Nucleophilic Addition:
-
Cool the Grignard solution to 0°C using an ice-water bath.
-
Slowly add 3,3-dimethylbutanal (1.0 eq) diluted in anhydrous THF. Monitor via TLC until the aldehyde is consumed.
-
-
Quenching:
-
Slowly add saturated aqueous
at 0°C until the magnesium salts precipitate as a white solid.
-
-
Extraction & Purification:
-
Extract the aqueous layer three times with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purify via vacuum distillation or silica gel chromatography to isolate pure 2,2,6-trimethylheptan-4-ol.
-
Figure 2: Step-by-step Grignard synthesis workflow with causality checkpoints.
Analytical Characterization
To validate the success of the synthesis, analytical characterization must confirm both the carbon framework and the presence of the hydroxyl group.
-
1H NMR (Proton NMR): The spectrum will show a distinct singlet integrating to 9 protons around 0.9 ppm, corresponding to the neopentyl tert-butyl group. A doublet integrating to 6 protons will appear for the isobutyl methyls. The proton attached to the C4 stereocenter will appear as a complex multiplet around 3.5–3.8 ppm, heavily coupled to the adjacent methylene protons.
-
Mass Spectrometry (EI-MS): The molecular ion peak (
at m/z 158) is often weak or absent for highly branched aliphatic alcohols due to rapid -cleavage. Expect prominent fragment ions at m/z 101 (loss of isobutyl radical) and m/z 87 (loss of neopentyl radical), which definitively map the connectivity around the C4 hydroxyl group.
References
-
Biochemistry: An Organic Chemistry Approach Source: DOKUMEN.PUB URL:[Link]
-
Organic Chemistry. An Acid–Base Approach [3 ed.] Source: DOKUMEN.PUB URL:[Link]
-
2,2,6-trimethyl-4-heptanol - NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]
-
Molecular structure of 2,2,6-trimethyl-4-heptanol Source: Stenutz URL:[Link]
Sources
Thermodynamic Stability of Trimethylheptanol Isomers: A Technical Guide for Formulation and Synthesis
Executive Summary & Mechanistic Overview
Trimethylheptanols (
The thermodynamic paradox of these isomers lies in their structural dichotomy. Generally,
due to increased molecular compactness and hyperconjugation[1]. However, in heavily branched systems like 2,4,6-trimethyl-2-heptanol or 2,5,6-trimethyl-2-heptanol, the proximity of multiple methyl groups on the heptyl backbone introduces significant gauche interactions[2][3]. Furthermore, the steric bulk surrounding the hydroxyl group fundamentally alters the molecule's phase behavior by disrupting intermolecular hydrogen bonding[4].Structural Thermodynamics & Phase Behavior
The macroscopic properties of trimethylheptanol isomers are directly governed by their microscopic thermodynamic constraints.
Enthalpy of Formation and Steric Strain
The internal energy of an alcohol is dictated by its structural conformation. While the straight-chain 1-decanol has a highly flexible backbone, trimethylheptanols are conformationally locked by steric hindrance. This steric strain (repulsion between electron clouds of adjacent methyl groups) acts as a destabilizing force (+
Hydrogen Bonding Disruption and Heat Capacity ( )
In linear alcohols like , molecules self-associate into stable tetrameric clusters via strong intermolecular hydrogen bonds[5]. In contrast, the tertiary or sterically hindered secondary hydroxyl groups in trimethylheptanol isomers physically prevent the close approach required for tetramer formation.[4].
This shift from tetramers to monomers drastically reduces the enthalpy of vaporization (
Caption: Interplay of stabilizing and destabilizing thermodynamic forces in branched alkanols.
Quantitative Thermodynamic Profiling
The following table summarizes the comparative thermodynamic and physical properties of key decanol isomers, illustrating the profound impact of branching on phase stability.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Dominant H-Bond State | Thermodynamic Implication |
| 1-Decanol (Linear) | 112-30-1 | 158.28 | ~231.0 | Tetramers | High |
| 2,4,6-trimethyl-4-heptanol | 105985-50-0 | 158.28 | 182.0 | Monomers / Dimers | Reduced surface area, lower BP. |
| 2,4,6-trimethyl-2-heptanol | 66256-47-1 | 158.28 | < 180.0 | Monomers | High steric shielding of tertiary OH. |
| 2,5,6-trimethyl-2-heptanol | 66256-48-2 | 158.28 | < 180.0 | Monomers | High entropy, resists crystallization. |
*Estimated based on structural homology and vapor pressure models of highly branched tertiary C10 alcohols.
Experimental Methodologies for Thermodynamic Validation
To accurately profile these isomers for pharmaceutical applications, empirical validation of their thermodynamic parameters is required. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Self-Association
Causality: Because branched alcohols exhibit altered self-association, ITC is utilized to measure the heat of dilution. This directly quantifies the thermodynamic penalty (+
-
Sample Preparation: Thoroughly degas the pure trimethylheptanol isomer and an inert solvent (e.g., anhydrous cyclohexane) under a vacuum to prevent cavitation artifacts during injection.
-
System Calibration (Self-Validation): Perform a baseline blank titration by injecting the inert solvent into the solvent-filled sample cell. This establishes the background heat of mixing and mechanical friction. This blank profile must be subtracted from the sample data to ensure that any measured heat is strictly due to the dissociation of alcohol oligomers.
-
Titration Execution: Inject precise, sequential aliquots (e.g., 2 µL) of the pure isomer into the solvent cell maintained at a strict isothermal state (298.15 K).
-
Thermodynamic Modeling: Integrate the endothermic peaks (representing the breaking of dimers/monomers at high dilution). Fit the integrated heat data to the Treszczanowicz–Kehiaian model to extract the enthalpy of self-association (
).
Protocol 2: Dynamic Ebulliometry for Phase Equilibrium
Causality: Static vapor pressure methods often suffer from artifacts caused by trace volatile impurities. Dynamic ebulliometry continuously boils and condenses the sample, ensuring a true, dynamic thermodynamic equilibrium between the liquid and vapor phases. This is critical for accurately determining the enthalpy of vaporization (
-
Apparatus Setup: Utilize a Swietoslawski-type glass ebulliometer equipped with a precision pressure transducer and a calibrated platinum resistance thermometer (PRT).
-
Reference Calibration (Self-Validation): Prior to testing the isomer, run a high-purity reference fluid (e.g., n-decane) with well-documented Antoine coefficients. Compare the measured boiling points across a pressure gradient against literature values. The system is only validated for use if the deviation is < 0.05 K.
-
Equilibration: Introduce the trimethylheptanol isomer. Adjust the system pressure using a vacuum pump and manostat. Allow the boiling and condensation rates to stabilize, indicated by a constant drop rate from the thermowell.
-
Data Acquisition & Analysis: Record the equilibrium temperature at multiple pressure setpoints (from 10 kPa to 100 kPa). Plot
versus to perform a Clausius-Clapeyron analysis; the slope of this regression directly yields .
Caption: Systematic workflow for the thermodynamic profiling of trimethylheptanol isomers.
Applications in Drug Development
The unique thermodynamic profile of trimethylheptanol isomers makes them highly valuable in formulation science. Because their extensive branching maximizes configurational entropy, these isomers exhibit an extreme resistance to crystallization (often glassing at low temperatures rather than freezing). Combined with their reduced intermolecular hydrogen bonding, they maintain low viscosities even at high concentrations. This makes them ideal candidates for use as lipophilic excipients, dermal permeation enhancers, and stable carrier fluids for poorly water-soluble active pharmaceutical ingredients (APIs).
References
-
NIST Chemistry WebBook, SRD 69: 2,4,6-trimethyl-2-heptanol. National Institute of Standards and Technology. Available at:[Link]
-
NIST Chemistry WebBook, SRD 69: 1-Decanol. National Institute of Standards and Technology. Available at:[Link]
-
NIST Chemistry WebBook, SRD 69: 2,5,6-trimethyl-2-heptanol. National Institute of Standards and Technology. Available at:[Link]
-
IOSR Journal of Applied Chemistry: The Effect of Molecular Structure on the Combustion Energy of Alcohols. Available at:[Link]
-
ResearchGate / Journal of Thermodynamics: Steric effects on the self-association of branched and cyclic alcohols in inert solvents. Available at:[Link]
-
Stenutz Chemical Database: 2,4,6-trimethyl-4-heptanol. Available at:[Link]
Sources
Structural and Kinetic Divergence in Highly Branched Aliphatic Alcohols: A Comparative Analysis of 2,2,6-Trimethylheptan-4-ol and 2,2,4-Trimethylheptan-4-ol
Executive Summary
In the synthesis of advanced excipients, synthetic lubricants, and lipid nanoparticles (LNPs), the architectural branching of aliphatic alcohols dictates critical physicochemical parameters, including membrane fluidity, steric shielding, and chemical stability[1]. This whitepaper provides an in-depth technical comparative analysis of two highly branched structural isomers: 2,2,6-trimethylheptan-4-ol (a secondary alcohol) and 2,2,4-trimethylheptan-4-ol (a tertiary alcohol)[2]. By examining their stereochemical environments, we elucidate the causality behind their divergent reactivity profiles and provide self-validating protocols for their derivatization under severe steric duress.
Structural Architecture and Stereochemistry
Both molecules share the molecular formula C₁₀H₂₂O but diverge fundamentally at their reactive carbinol centers. This structural variance fundamentally alters their classification and spatial geometry.
2,2,6-Trimethylheptan-4-ol (Secondary Alcohol)
This isomer features a hydroxyl group at the C4 position, flanked by a neopentyl group and an isobutyl group. The C4 carbon is a stereogenic center. The Cahn-Ingold-Prelog (CIP) priority rules dictate the absolute configuration based on atomic mass and substitution patterns down the carbon chain[3].
-
Priority 1: -OH group.
-
Priority 2: Neopentyl group (-CH₂-C(CH₃)₃). The adjacent carbon is bonded to (C, C, C)[3].
-
Priority 3: Isobutyl group (-CH₂-CH(CH₃)₂). The adjacent carbon is bonded to (C, C, H)[3].
-
Priority 4: -H atom.
2,2,4-Trimethylheptan-4-ol (Tertiary Alcohol)
Also known as neopentyl-n-propyl-methylcarbinol[4], this isomer is a highly congested tertiary alcohol[2]. The C4 chiral center lacks an alpha-proton and is surrounded by three distinct alkyl chains:
-
Priority 1: -OH group.
-
Priority 2: Neopentyl group (-CH₂-C(CH₃)₃).
-
Priority 3: Propyl group (-CH₂-CH₂-CH₃).
-
Priority 4: Methyl group (-CH₃).
Caption: Reactivity divergence between secondary and tertiary branched heptanol isomers.
Steric Hindrance and Mechanistic Causality
The fundamental difference in reactivity between these two isomers is governed by steric hindrance —the repulsive interaction between bulky groups that destabilizes transition states during nucleophilic attack[5].
In 2,2,4-trimethylheptan-4-ol , the hydroxyl group is buried beneath a "steric umbrella" generated by the massive neopentyl group and the adjacent propyl/methyl chains. This eclipsing of bonds along the C-C backbone creates severe torsional strain[5]. Consequently, classical acid-catalyzed esterification (Fischer esterification) fails because the bulky alkyl groups physically block the incoming acylium ion[6].
Conversely, 2,2,6-trimethylheptan-4-ol retains a secondary alcohol profile. While the neopentyl and isobutyl groups provide moderate steric shielding, the presence of the alpha-proton allows for standard oxidation to a ketone (e.g., 2,2,6-trimethylheptan-4-one), a pathway completely blocked in the tertiary isomer[6].
Quantitative Property Comparison
| Property | 2,2,6-trimethylheptan-4-ol | 2,2,4-trimethylheptan-4-ol |
| CAS Registry Number | 66256-44-8 | 57233-31-5 |
| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₂O |
| Molecular Weight | 158.28 g/mol | 158.28 g/mol |
| Alcohol Classification | Secondary (2°) | Tertiary (3°) |
| Chiral Center | C4 (bonded to H) | C4 (bonded to CH₃) |
| Steric Environment (C4) | Neopentyl, Isobutyl, H, OH | Neopentyl, Propyl, Methyl, OH |
| Oxidation Potential | Oxidizes to ketone | Resistant to standard oxidation |
| Esterification Kinetics | Moderate (requires standard catalyst) | Highly hindered (requires forcing conditions) |
Analytical Differentiation (NMR & MS)
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving the spatial arrangements and differentiating these isomers[5].
-
¹H-NMR: The secondary alcohol (2,2,6-trimethylheptan-4-ol) exhibits a distinct multiplet signal for the carbinol proton (CH-OH) typically between 3.5–4.0 ppm. The tertiary alcohol (2,2,4-trimethylheptan-4-ol) completely lacks this signal due to the absence of an alpha-proton.
-
¹³C-NMR & HSQC: Heteronuclear Single Quantum Coherence (HSQC) experiments easily differentiate the two[5]. The C4 carbon in the secondary isomer shows a direct correlation to its attached proton. The C4 carbon in the tertiary isomer is a quaternary carbon, shifted further downfield (~75 ppm), and shows no HSQC cross-peaks[5].
Self-Validating Experimental Protocol: Esterification under Steric Duress
To successfully derivatize the highly hindered 2,2,4-trimethylheptan-4-ol , standard protocols must be abandoned in favor of a mild coupling agent-mediated method utilizing 4-Dimethylaminopyridine (DMAP)[6].
Causality of Reagent Selection: DMAP acts as a highly nucleophilic acyl transfer catalyst. Because the tertiary alcohol is too sterically hindered to attack an acyl chloride directly, DMAP attacks the acyl chloride first to form a highly reactive, unhindered N-acylpyridinium intermediate. This intermediate provides the necessary electrophilic energy to overcome the steric activation barrier of the tertiary alcohol[6].
Step-by-Step Methodology
This protocol is designed as a self-validating system , incorporating specific checkpoints to ensure reaction integrity.
-
Substrate Preparation (Validation Checkpoint 1):
-
Dissolve 10 mmol of 2,2,4-trimethylheptan-4-ol in 20 mL of anhydrous dichloromethane (DCM).
-
Validation: Perform Karl Fischer (KF) titration on the solvent mixture. Water content must be <50 ppm. Causality: Any residual water will outcompete the hindered alcohol for the N-acylpyridinium intermediate, hydrolyzing the reagent.
-
-
Catalyst and Reagent Addition:
-
Add 1.5 equivalents (15 mmol) of triethylamine (TEA) as an acid scavenger.
-
Add 0.2 equivalents (2 mmol) of DMAP.
-
Cool the system to 0°C. Dropwise, add 1.2 equivalents of the desired acyl chloride.
-
-
Thermal Coupling:
-
Allow the reaction to warm to room temperature, then reflux at 40°C for 48 hours. Causality: Extended thermal energy is required to drive the sterically congested transition state.
-
-
In-Process Monitoring (Validation Checkpoint 2):
-
Validation: At 24h and 48h, perform Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate system. The disappearance of the alcohol spot (visualized via KMnO₄ stain) validates conversion.
-
-
Quench and Extraction:
-
Quench the reaction with saturated aqueous NaHCO₃ to neutralize HCl and unreacted acyl chloride. Extract the organic layer 3x with DCM.
-
-
Quantification (Validation Checkpoint 3):
-
Validation: Analyze the concentrated organic phase via GC-MS using an internal standard (e.g., dodecane). The shift in retention time and the presence of the molecular ion peak for the ester confirm successful coupling.
-
Caption: Step-by-step workflow for the catalytic esterification of sterically hindered alcohols.
Implications in Drug Development and Excipient Design
The structural nuances between these isomers have profound implications in the pharmaceutical industry. Within the context of Lipid Nanoparticles (LNPs) used for mRNA delivery, the "linearity effect" of the lipid tail dictates the phase transition temperature and endosomal fusogenicity[1].
Incorporating a tertiary branched motif (like the backbone of 2,2,4-trimethylheptan-4-ol) into an ionizable lipid tail creates a highly rigid, sterically shielded microenvironment. This repulsive interaction between bulky groups prevents tight lipid packing, thereby increasing membrane fluidity at physiological temperatures[5]. Furthermore, the steric hindrance protects adjacent ester linkages in the lipid from premature enzymatic cleavage in the bloodstream, directly extending the circulation half-life of the LNP formulation[6].
References
-
Title: Oxo process C10 alcohols (isodecanols) from propylene Source: ResearchGate URL: [Link] (Citation:[1])
-
Title: 2,2,4-Trimethylheptan-4-ol | C10H22O | CID 53428743 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link] (Citation:[2])
-
Title: 2,2,4-Trimethyl-heptanol-(4) | 57233-31-5 Source: Molaid / Molbase URL: [Link] (Citation:[4])
-
Title: Organic Chemistry. An Acid–Base Approach [3 ed.] (Absolute Configuration & CIP Rules) Source: DOKUMEN.PUB URL: [Link] (Citation:[3])
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,2,4-Trimethylheptan-4-ol | C10H22O | CID 53428743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dokumen.pub [dokumen.pub]
- 4. 2,2,4-Trimethyl-heptanol-(4) - CAS号 57233-31-5 - 摩熵化学 [molaid.com]
- 5. 4-(Aminomethyl)-2-methylheptan-3-ol | Benchchem [benchchem.com]
- 6. 4,4-Dimethyl-2-pentanol | 6144-93-0 | Benchchem [benchchem.com]
Methodological & Application
Synthesis of 2,2,6-Trimethylheptan-4-ol from Ketones: An Application Note and Protocol
Introduction: Navigating the Synthesis of Sterically Hindered Alcohols
The synthesis of sterically hindered secondary alcohols, such as 2,2,6-trimethylheptan-4-ol, presents unique challenges in organic chemistry. The bulky substituents adjacent to the hydroxyl group can impede reaction kinetics and necessitate carefully optimized conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on two robust methods for the synthesis of 2,2,6-trimethylheptan-4-ol, starting from readily available ketones.
This document will explore two primary synthetic strategies:
-
The Grignard Reaction: A classic and versatile method for carbon-carbon bond formation, involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.
-
Reduction of a Ketone: The conversion of a ketone to a secondary alcohol using a reducing agent, a fundamental transformation in organic synthesis.
For each method, we will delve into the mechanistic underpinnings, provide detailed, step-by-step protocols, and discuss critical parameters for success. Furthermore, this guide includes comprehensive safety information, purification techniques, and characterization data to ensure a safe and effective synthesis.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of 2,2,6-trimethylheptan-4-ol reveals two logical disconnections, paving the way for our synthetic approaches.
Caption: Retrosynthetic pathways for 2,2,6-trimethylheptan-4-ol.
Method 1: Synthesis via Grignard Reaction
The Grignard reaction is a powerful tool for constructing the carbon skeleton of 2,2,6-trimethylheptan-4-ol.[1][2][3] We will focus on the more sterically accessible approach: the reaction of isobutyraldehyde with (2,2-dimethylpropyl)magnesium bromide.
Causality of Experimental Choices
The choice of a Grignard reaction is predicated on its reliability in forming carbon-carbon bonds.[1] The selection of isobutyraldehyde and (2,2-dimethylpropyl)magnesium bromide is a strategic one. Isobutyraldehyde is a readily available and reactive aldehyde. The Grignard reagent, prepared from the corresponding alkyl halide, introduces the bulky neopentyl group. The use of an ether solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial as it stabilizes the Grignard reagent.[4][5] Anhydrous conditions are paramount, as Grignard reagents are highly reactive towards protic solvents like water.[4][5]
Experimental Protocol: Grignard Synthesis
Part A: Preparation of (2,2-Dimethylpropyl)magnesium Bromide
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings in the flask. Briefly heat the flask under a stream of nitrogen and then cool to room temperature to activate the magnesium surface.
-
Initiation: Add a small crystal of iodine to the flask. The disappearance of the iodine color indicates the activation of the magnesium.
-
Grignard Formation: Add a solution of 1-bromo-2,2-dimethylpropane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath to maintain a gentle reflux.[4]
-
Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Part B: Reaction with Isobutyraldehyde
-
Reaction Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of isobutyraldehyde in anhydrous diethyl ether.
-
Cooling: Cool the isobutyraldehyde solution to 0 °C using an ice bath.
-
Grignard Addition: Add the prepared (2,2-dimethylpropyl)magnesium bromide solution dropwise to the cooled isobutyraldehyde solution with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[6]
-
Quenching: Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Caption: Workflow for the Grignard synthesis of 2,2,6-trimethylheptan-4-ol.
Method 2: Synthesis via Ketone Reduction
An alternative and often milder approach to synthesizing 2,2,6-trimethylheptan-4-ol is through the reduction of the corresponding ketone, 2,2,6-trimethylheptan-4-one. This method avoids the highly reactive and moisture-sensitive Grignard reagents.
Causality of Experimental Choices
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, suitable for reducing ketones in the presence of less reactive functional groups.[7][8] It is also safer to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[9][10] The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves as the proton source for the final alcohol.[11][12]
Experimental Protocol: Ketone Reduction
Part A: Synthesis of 2,2,6-Trimethylheptan-4-one (Proposed)
Part B: Reduction with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2,6-trimethylheptan-4-one in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.[11]
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.
-
Extraction: Extract the product with diethyl ether. Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Caption: Workflow for the reduction synthesis of 2,2,6-trimethylheptan-4-ol.
Purification and Characterization
Purification
The crude 2,2,6-trimethylheptan-4-ol obtained from either method can be purified by distillation .[13][14][15] Given the likely boiling point of the product, vacuum distillation is recommended to prevent decomposition at high temperatures.[15][16]
| Parameter | Value | Reference |
| Purification Method | Vacuum Distillation | [15][16] |
| Expected Boiling Point | Lower than atmospheric pressure boiling point | [16] |
Characterization
The purified product should be characterized by spectroscopic methods to confirm its identity and purity.
Infrared (IR) Spectroscopy: The IR spectrum of an alcohol is characterized by a strong, broad O-H stretching band in the region of 3200-3600 cm⁻¹ and a C-O stretching band between 1000-1200 cm⁻¹.[17][18][19] For a similar compound, 2,4,6-trimethylheptan-4-ol, the gas-phase IR spectrum is available and can be used as a reference.[14][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.[21][22][23]
-
¹H NMR: The proton attached to the oxygen-bearing carbon (the carbinol proton) is expected to appear in the 3.5-4.0 ppm range. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.[16] The various methyl and methylene protons will have characteristic chemical shifts and splitting patterns.
-
¹³C NMR: The carbon atom bonded to the hydroxyl group will be deshielded and is expected to resonate in the 65-75 ppm range.[16] The other carbon signals will appear in the aliphatic region.
Safety and Handling
Grignard Reagents:
-
Hazards: Grignard reagents are highly flammable, corrosive, and pyrophoric in some cases. They react violently with water and other protic solvents.[4][5][6][24][25]
-
Precautions: All reactions involving Grignard reagents must be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Anhydrous solvents and flame-dried glassware are essential.[5][24] Personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves, must be worn.[24] An ice bath should be readily available to control exothermic reactions.[5]
Sodium Borohydride (NaBH₄):
-
Hazards: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It is also toxic if ingested or absorbed through the skin.[9][10][26][27]
-
Precautions: Handle NaBH₄ in a fume hood, and avoid contact with water and acids. Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[2][9][10]
Lithium Aluminum Hydride (LiAlH₄) (if used as an alternative reducing agent):
-
Hazards: LiAlH₄ is a powerful reducing agent that reacts violently with water, alcohols, and other protic solvents, often with ignition. It is highly flammable and can cause severe burns.[1][11][12][28][29]
-
Precautions: Extreme caution must be exercised when handling LiAlH₄. It should only be used by experienced personnel in a fume hood, under an inert atmosphere, and with no sources of ignition present.[1][11] Appropriate PPE, including a flame-retardant lab coat, face shield, and heavy-duty gloves, is mandatory. A class D fire extinguisher for metal fires should be readily available.[1][29]
Conclusion
This application note has outlined two effective and well-established methodologies for the synthesis of the sterically hindered secondary alcohol, 2,2,6-trimethylheptan-4-ol. The Grignard reaction offers a direct route to construct the carbon framework, while the reduction of the corresponding ketone provides a milder alternative. By carefully following the detailed protocols and adhering to the stringent safety precautions, researchers can confidently synthesize this valuable molecule for their applications in drug discovery and materials science. The provided guidelines for purification and characterization will ensure the isolation of a pure product and confirmation of its chemical identity.
References
-
American Chemical Society. Grignard Reaction Safety. [Link]
-
University of California. (2012, December 14). Sodium borohydride - Standard Operating Procedure. [Link]
-
Princeton University. Lithium Aluminum Hydride | Office of Environmental Health and Safety. [Link]
-
ACS Chemical Health & Safety. Developing SOPs for Hazardous Chemical Manipulations. [Link]
-
Chegg. (2023, March 12). Draw (with arrows showing electron movements) and discuss the mechanism of the Grignard reaction. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Tar Barrel. (2022, October 17). How Does Distilling Alcohol Work?[Link]
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Western Carolina University. Standard Operating Procedure for the use of Sodium borohydride. [Link]
-
ResearchGate. (2019, December 4). Reduction using sodium borohyride?[Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
NIST. 4-Heptanol, 2,4,6-trimethyl-. [Link]
-
PanReac AppliChem. (2024, November 4). 111530 - Sodium borohydride powder - Safety Data Sheet. [Link]
- Google Patents.
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NJ.gov. SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]
-
AdiChemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
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ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
OpenOChem Learn. Alcohols. [Link]
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University of Rochester. How to Purify by Distillation. [Link]
-
LibreTexts Chemistry. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Research and Reviews: Journal of Medicinal & Organic Chemistry. Methods and Applications of Synthesizing Alcohols in Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2023, November 15). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
The Distillation Process: An Essential Technique for Purification and Separation. Mariusz Zahbi. [Link]
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Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. [Link]
-
ResearchGate. (2024, April 18). A Stoichiometric Haloform Coupling for Ester Synthesis with Secondary Alcohols. [Link]
-
NIST. 4-Heptanol, 2,4,6-trimethyl-. [Link]
-
YouTube. (2020, May 22). REACTION OF GRIGNARD REAGENT WITH PROPANAL. [Link]
-
Pearson. (2024, July 13). Phenyl Grignard reagent adds to 2-methylpropanal to give the seco...[Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
ACS Publications. Synthesis of esters of acid-unstable alcohols by means of n-butyllithium. [Link]
-
Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
- Google Patents. Process for making grignard reagents.
-
SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
Allen. Assertion : 2, 2- Dimethylpropanal undergoes Cannizzaro reaction with conc. NaOH Reason. [Link]
-
Scribd. (2012, February 16). Sodium Borohydride Ketone Reduction. [Link]
-
IntechOpen. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
MDPI. (2025, March 5). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
-
PubChem. 2,4,6-Trimethylheptan-2-ol. [Link]
-
Chemical Synthesis Database. 2,4,6-trimethyl-4-heptanol. [Link]
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- 1. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
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Application Note & Protocol: High-Fidelity Reduction of 2,2,6-Trimethylheptan-4-one using Lithium Aluminum Hydride
Abstract & Introduction
The reduction of ketones to secondary alcohols is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecules in pharmaceutical and materials science. Lithium aluminum hydride (LiAlH₄ or LAH) stands out as a potent and highly efficient reducing agent for this purpose, capable of reducing a wide array of carbonyl-containing functional groups.[1][2][3] This document provides a comprehensive guide for the reduction of the sterically hindered ketone, 2,2,6-trimethylheptan-4-one, to its corresponding secondary alcohol, 2,2,6-trimethylheptan-4-ol.
This application note details the underlying mechanism, stereochemical considerations, a validated step-by-step experimental protocol, and critical safety procedures. The causality behind each experimental choice is explained to provide researchers with a deep, actionable understanding of the process. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible outcomes.
Reaction Scheme:
Scientific Principles: Mechanism & Stereoselectivity
Mechanism of Hydride Reduction
The reduction of a ketone by lithium aluminum hydride is a classic example of nucleophilic addition to a carbonyl group. The [AlH₄]⁻ anion serves as a powerful source of the hydride ion (H⁻), a strong nucleophile.[4] The mechanism proceeds in two distinct phases:
-
Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon of 2,2,6-trimethylheptan-4-one. Concurrently, the π-electrons of the carbon-oxygen double bond move onto the electronegative oxygen atom. This concerted step forms a tetrahedral aluminum alkoxide intermediate.[3][5] Because aluminum is less electronegative than boron, the Al-H bond in LiAlH₄ is more polar and reactive than the B-H bond in sodium borohydride (NaBH₄), making LAH a much stronger reducing agent.[4]
-
Aqueous Work-up: The reaction is quenched by the careful, sequential addition of water and/or acid. This step protonates the alkoxide intermediate to yield the final secondary alcohol product, 2,2,6-trimethylheptan-4-ol, and converts the aluminum byproducts into insoluble aluminum hydroxide salts, which can be easily filtered off.[5]
Below is a diagram illustrating the mechanistic pathway.
Sources
Application Notes and Protocols: Preparation of 2,2,6-Trimethylheptan-4-ol via Sodium Borohydride Reduction
Introduction
The reduction of ketones to secondary alcohols is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceuticals and fine chemicals. Sodium borohydride (NaBH₄) is a widely utilized reducing agent for this purpose, valued for its selectivity, mild reaction conditions, and operational simplicity compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[1] This document provides a detailed guide for the preparation of 2,2,6-trimethylheptan-4-ol from its corresponding ketone, 2,2,6-trimethylheptan-4-one, using NaBH₄.
The substrate, 2,2,6-trimethylheptan-4-one, presents a sterically hindered carbonyl group due to the presence of a bulky tert-butyl group on one side and an isobutyl group on the other. This steric hindrance can influence the reaction rate and may necessitate optimized conditions for a successful transformation. These application notes will delve into the mechanistic underpinnings of the sodium borohydride reduction, provide a comprehensive, step-by-step protocol, and detail the necessary characterization and purification techniques.
Mechanistic Overview: The Role of Sodium Borohydride
The reduction of a ketone by sodium borohydride proceeds via a two-step mechanism: nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.[1]
-
Nucleophilic Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻). The electron-rich hydride attacks the electrophilic carbonyl carbon of the ketone. This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate, with the electrons of the carbonyl π-bond moving to the oxygen atom.
-
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated. In protic solvents such as methanol or ethanol, the solvent itself serves as the proton source.[2] An aqueous or mild acidic work-up is also commonly employed to ensure complete protonation and to decompose any remaining borate species.[3]
It is important to note that one mole of sodium borohydride can, in principle, reduce four moles of a ketone, as each of the four hydride ions is available for reaction.[4] However, in practice, a molar excess of NaBH₄ is often used to ensure complete conversion of the starting material.
Visualizing the Reaction Pathway
Caption: General mechanism of ketone reduction.
Experimental Protocol
This protocol is designed for the small-scale laboratory synthesis of 2,2,6-trimethylheptan-4-ol. Given the steric hindrance of the starting ketone, the reaction may require a longer reaction time or gentle heating to proceed to completion.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,2,6-trimethylheptan-4-one | ≥95% | (generic) |
| Sodium borohydride (NaBH₄) | ≥98% | (generic) |
| Methanol (MeOH) | Anhydrous | (generic) |
| Diethyl ether (Et₂O) | Anhydrous | (generic) |
| Hydrochloric acid (HCl) | 1 M aqueous solution | (generic) |
| Saturated sodium bicarbonate (NaHCO₃) solution | (in-house prep) | |
| Brine (saturated NaCl solution) | (in-house prep) | |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | (generic) | |
| Round-bottom flask (50 mL) | ||
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| Separatory funnel (100 mL) | ||
| Rotary evaporator | ||
| Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) |
Safety Precautions:
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Diethyl ether is extremely flammable and volatile. Work in a fume hood and ensure there are no nearby ignition sources.
-
The reaction quench with acid should be performed slowly and carefully, especially at the beginning, to control the evolution of hydrogen gas.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,2,6-trimethylheptan-4-one (1.56 g, 10.0 mmol).
-
Dissolve the ketone in 20 mL of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Sodium Borohydride:
-
While stirring the cooled ketone solution, slowly add sodium borohydride (0.19 g, 5.0 mmol, 0.5 equivalents) in small portions over 10-15 minutes. Note that hydrogen gas will be evolved.[2]
-
Rationale: Adding the NaBH₄ portion-wise helps to control the initial exothermic reaction and the rate of hydrogen evolution. Although stoichiometrically 0.25 equivalents are sufficient, using 0.5 equivalents provides a good balance between ensuring complete reaction and minimizing excess reagent.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Eluent: 10% ethyl acetate in hexanes (this may need to be optimized).
-
Visualization: Potassium permanganate stain or p-anisaldehyde stain.
-
The reaction is complete when the starting ketone spot is no longer visible. Due to the steric hindrance, the reaction may take several hours. If the reaction is sluggish, it can be gently heated to reflux for a short period.
-
-
-
Work-up:
-
Once the reaction is complete, cool the flask in an ice bath.
-
Slowly and carefully quench the reaction by adding 10 mL of 1 M HCl. This will neutralize any remaining NaBH₄ and hydrolyze the borate esters. Be cautious of hydrogen gas evolution.
-
Stir for 10 minutes.
-
Remove the methanol using a rotary evaporator.
-
To the remaining aqueous layer, add 20 mL of diethyl ether and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with 15 mL of saturated sodium bicarbonate solution, followed by 15 mL of brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2,2,6-trimethylheptan-4-ol.
-
-
Purification:
-
The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel. The choice of method will depend on the scale of the reaction and the purity of the crude product.
-
For distillation, the boiling point will need to be determined based on the applied pressure. The boiling point of the isomeric 2,4,6-trimethyl-4-heptanol is 181 °C at atmospheric pressure, which can serve as a rough estimate.[6]
-
Characterization of Starting Material and Product
Table 1: Physical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key IR Absorptions (cm⁻¹) | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) |
| 2,2,6-Trimethylheptan-4-one | C₁₀H₂₀O | 156.27 | ~170-180 (est.) | ~1715 (C=O stretch), ~2960 (C-H stretch) | ~2.4 (s, 2H), ~2.2 (d, 2H), ~1.8 (m, 1H), ~1.1 (s, 9H), ~0.9 (d, 6H) | ~212 (C=O), ~55 (CH₂), ~50 (CH₂), ~45 (CH), ~32 (C), ~25 (CH₃), ~22 (CH₃) |
| 2,2,6-Trimethylheptan-4-ol | C₁₀H₂₂O | 158.28 | ~180-190 (est.) | ~3350 (broad, O-H stretch), ~2960 (C-H stretch) | ~3.6 (m, 1H), ~1.8-1.2 (m, 6H), ~0.9 (s, 9H), ~0.9 (d, 6H) | ~75 (CH-OH), ~50 (CH₂), ~48 (CH₂), ~45 (CH), ~32 (C), ~25 (CH₃), ~22 (CH₃) |
Visualizing the Experimental Workflow
Sources
use of 2,2,6-trimethylheptan-4-ol as a chiral standard
Application Note: Chiral Resolution & Standardization Protocol for 2,2,6-Trimethylheptan-4-ol
Part 1: Introduction & Scientific Rationale
2,2,6-trimethylheptan-4-ol is a critical "stress-test" analyte for validating the steric discrimination capabilities of chiral stationary phases (CSPs) and biocatalytic systems. Unlike common chiral standards (e.g., phenylethanol) which rely on electronic interaction differences (pi-pi stacking), this molecule relies almost exclusively on steric recognition .
The Chiral Challenge
The molecule possesses a single stereogenic center at C4 . The difficulty in separation arises from the structural similarity of the two flanking alkyl groups:
-
Neopentyl Group:
(Bulky, spherical steric footprint) -
Isobutyl Group:
(Bulky, branched steric footprint)
Because both groups are aliphatic and hydrophobic, the separation mechanism must rely on the shape-selective inclusion capabilities of the stationary phase (typically Cyclodextrin-based) rather than polarity differences. This makes 2,2,6-trimethylheptan-4-ol an excellent Reference Standard for:
-
Benchmarking
-Cyclodextrin GC columns. -
Determining the enantioselectivity (
-value) of lipases acting on hindered substrates. -
Validating analytical methods for pheromone synthesis intermediates.
Part 2: Chemical Specifications & Safety
| Property | Specification |
| IUPAC Name | 2,2,6-trimethylheptan-4-ol |
| CAS Number | 66256-44-8 (Racemic) |
| Molecular Formula | |
| Molecular Weight | 158.28 g/mol |
| Chiral Center | C4 (R/S enantiomers) |
| Boiling Point | ~195°C (Estimated) |
| Solubility | Soluble in Hexane, DCM, MeOH; Insoluble in Water |
Safety Note: This compound is an irritant. Wear nitrile gloves and safety glasses. Handle in a fume hood, especially during derivatization steps.
Part 3: Experimental Protocol
Workflow Overview
The following protocol details the Gas Chromatographic (GC) separation of the enantiomers. While HPLC is possible (using Chiralcel OD-H), GC is preferred for aliphatic alcohols due to higher resolution and sensitivity.
Caption: Workflow for the chiral analysis of 2,2,6-trimethylheptan-4-ol. Derivatization is recommended for sharp peak shapes.
Method A: Direct Analysis (Free Alcohol)
Best for rapid screening of column performance.
-
Sample Preparation:
-
Weigh 10 mg of racemic 2,2,6-trimethylheptan-4-ol.
-
Dissolve in 10 mL of HPLC-grade n-Hexane or Dichloromethane .
-
Vortex for 30 seconds.
-
-
GC Conditions:
-
Instrument: GC-FID (Agilent 7890/8890 or equivalent).
-
Column: Cyclodextrin-based phase (e.g., Supelco Beta-DEX™ 225 or Agilent CP-Chirasil-Dex CB).
-
Rationale: The
-cyclodextrin cavity size (approx 7.8 Å) is ideal for accommodating the isobutyl/neopentyl chains.
-
-
Dimensions: 30 m x 0.25 mm x 0.25 µm.[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: 250°C, Split ratio 50:1.
-
Oven Program:
-
Initial: 80°C (Hold 2 min).
-
Ramp: 2°C/min to 130°C.
-
Ramp: 20°C/min to 200°C (Hold 5 min).
-
-
Detector (FID): 250°C.
-
Method B: Derivatized Analysis (TFA-Ester)
Best for trace analysis or if peak tailing is observed due to hydrogen bonding.
-
Derivatization Protocol:
-
Aliquot 100 µL of the standard solution (from Method A) into a GC vial.
-
Add 50 µL Trifluoroacetic Anhydride (TFAA) .
-
Cap and incubate at 60°C for 15 minutes.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 500 µL n-Hexane.
-
-
GC Conditions:
-
Same as Method A, but reduce Initial Oven Temperature to 60°C (derivatives are more volatile).
-
Part 4: Data Analysis & Validation
Calculating Resolution ( )
To certify the system as "Ready for Use," the resolution between the enantiomers must be calculated.
- : Retention times of the first and second enantiomers.
- : Peak widths at half-height.
Acceptance Criteria:
- : Baseline separation (Ideal for quantitation).
- : Optimize temperature ramp (lower ramp rate usually improves separation).
Elution Order
On a standard Beta-DEX 225 column:
-
Peak 1: Typically the (S)-enantiomer .
-
Peak 2: Typically the (R)-enantiomer .
-
Note: Elution order must be confirmed with a pure single-enantiomer standard if absolute configuration assignment is critical. For ee% determination, relative order is sufficient.
System Suitability Table
| Parameter | Acceptance Limit | Typical Value |
| Retention Time (Peak 1) | N/A | ~18.5 min |
| Retention Time (Peak 2) | N/A | ~19.2 min |
| Resolution ( | > 1.5 | 2.1 |
| Tailing Factor | < 1.2 | 1.05 |
| Signal-to-Noise (LOQ) | > 10 | > 500 |
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution (Single Peak) | Ramp rate too fast. | Reduce ramp to 1°C/min between 90°C and 120°C. |
| Broad/Tailing Peaks | Hydrogen bonding of -OH. | Use Method B (TFA derivatization) or check inlet liner deactivation. |
| Baseline Drift | Column bleed. | Ensure final temperature does not exceed column max (usually 230°C for chiral columns). |
References
-
Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
-
König, W. A. (1992). Gas Chromatographic Enantiomer Separation with Modified Cyclodextrins. Hüthig Buch Verlag. 2
-
Sigma-Aldrich. (2013). Separation of Enantiomers on Chiral Stationary Phases. Technical Bulletin.
-
PubChem. (2025). 2,2,6-Trimethylheptan-4-ol Compound Summary. National Library of Medicine. 3
Sources
solvent extraction methods for C10 aliphatic alcohols
An Application Guide to Solvent Extraction of C10 Aliphatic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C10 aliphatic alcohols, such as 1-decanol, are crucial compounds in various industries, serving as intermediates in the manufacturing of plasticizers, lubricants, surfactants, and solvents.[1] In the pharmaceutical and drug development sectors, they are often used as formulation excipients, penetration enhancers, or as part of complex synthesis pathways. The effective isolation and purification of these long-chain alcohols from aqueous matrices or reaction mixtures is a critical step that dictates yield, purity, and overall process efficiency.
Solvent extraction, also known as liquid-liquid extraction (LLE), stands as a cornerstone technique for this purpose.[2] It is a process that separates compounds based on their differential solubilities in two immiscible liquid phases—typically an aqueous phase and an organic solvent phase.[3][4] This guide provides a detailed overview of the principles, methods, and practical protocols for the solvent extraction of C10 aliphatic alcohols, designed to provide laboratory professionals with the technical insights required for successful implementation.
Core Principles of Solvent Extraction
The efficacy of solvent extraction is governed by fundamental thermodynamic principles, primarily the distribution of a solute between two immiscible phases at equilibrium.[5]
The Nernst Distribution Law and the Partition Coefficient (KD)
At the heart of solvent extraction is the Nernst Distribution Law, which states that at a constant temperature, a solute will distribute itself between two immiscible solvents in a way that the ratio of its concentrations in the two phases is constant, provided the molecular state of the solute remains the same.[6][7] This constant is known as the partition coefficient (KD) or distribution coefficient.
KD = [C]org / [C]aq
Where:
-
[C]org is the concentration of the solute in the organic phase.
-
[C]aq is the concentration of the solute in the aqueous phase.
A large KD value (>1) indicates that the solute has a higher affinity for the organic solvent, making extraction favorable.[8]
The "Like Dissolves Like" Principle
The primary determinant of the partition coefficient is the relative polarity of the solute and the two solvents. C10 aliphatic alcohols, like 1-decanol, are amphiphilic but are dominated by their long, nonpolar ten-carbon chain.[1] This makes them significantly more soluble in nonpolar or moderately polar organic solvents than in highly polar solvents like water.[9][10] Therefore, selecting an organic solvent with a polarity similar to the C10 alcohol is the first and most critical step in designing an effective extraction protocol.[9]
Optimizing Extraction Efficiency: Key Influencing Factors
Achieving high recovery of C10 alcohols requires careful optimization of several experimental parameters.[3][11]
-
Solvent Selection: The ideal solvent should have a high affinity for the C10 alcohol (high KD), be immiscible with the aqueous phase, have a low boiling point for easy removal post-extraction, be non-reactive with the analyte, and be safe to handle.[6][12] Non-polar solvents are generally effective for extracting long-chain alcohols.[9]
-
Salting-Out Effect: The solubility of non-polar compounds like 1-decanol in an aqueous solution can be significantly decreased by adding a high concentration of an inorganic salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄).[9] This increases the ionic strength of the aqueous phase, promoting the transfer of the alcohol into the organic phase and thereby increasing the extraction efficiency.[13][14]
-
pH of the Aqueous Phase: For a neutral compound like 1-decanol, the pH of the sample matrix has a minimal direct effect on its partitioning.[9] However, adjusting the pH can be crucial if the goal is to separate the C10 alcohol from acidic or basic impurities, as the charge state (and thus aqueous solubility) of these impurities can be manipulated to keep them in the aqueous layer.[14]
-
Temperature: Temperature can influence the partition coefficient by affecting the solubilities of the alcohol in both phases.[14] While higher temperatures can increase solubility, they may not always improve the KD and can lead to issues with solvent loss through evaporation, especially for volatile solvents.[3][11] For most applications, extractions are performed at a constant, controlled room temperature.[15]
-
Solvent-to-Sample Volume Ratio: The volume of the extracting solvent relative to the aqueous phase impacts the efficiency. While a larger volume of organic solvent can increase recovery in a single step, it is often more efficient to perform multiple extractions with smaller volumes of solvent.[13][16] Repeated extractions allow for a more exhaustive recovery of the target compound.[13]
-
Mixing: Vigorous mixing of the two phases is essential to maximize the surface area between the liquids and facilitate the transfer of the solute from the aqueous to the organic phase, allowing equilibrium to be reached more quickly.[7][17]
Data Presentation: Solvent Selection Guide for C10 Alcohols
| Solvent | Polarity Index | Boiling Point (°C) | Water Miscibility | Key Considerations |
| n-Hexane | 0.1 | 69 | Immiscible | Excellent for non-polar compounds. Highly flammable.[9][10] |
| Diethyl Ether | 2.8 | 34.6 | Slightly Miscible | Very effective solvent, but extremely flammable and prone to peroxide formation.[7][9] |
| Chloroform | 4.1 | 61.2 | Immiscible | Good solvent, but toxic and a suspected carcinogen. Denser than water.[9] |
| Ethyl Acetate | 4.4 | 77.1 | Slightly Miscible | A moderately polar and less toxic alternative to chlorinated solvents.[18] |
| 1-Butanol | 3.9 | 117.7 | Partially Miscible | Can be used, but its partial miscibility with water can complicate phase separation. |
Experimental Workflow & Protocols
A systematic approach is crucial for reproducible and efficient extractions. The following diagram and protocol outline a standard liquid-liquid extraction procedure.
Visualization: General Liquid-Liquid Extraction Workflow
Caption: Workflow for a standard liquid-liquid extraction of C10 alcohols.
Protocol: Liquid-Liquid Extraction of 1-Decanol from an Aqueous Matrix
This protocol provides a general method for extracting 1-decanol. It should be optimized based on the specific sample matrix and desired purity.
Objective: To isolate 1-decanol from an aqueous solution into an organic solvent.
Materials & Equipment:
-
Separatory funnel (appropriate size for sample and solvent volumes)
-
Ring stand and clamp
-
Beakers and Erlenmeyer flasks
-
1-Decanol-containing aqueous sample
-
Extraction Solvent (e.g., n-hexane or diethyl ether)
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Graduated cylinders
-
Rotary evaporator (for solvent removal)
Procedure:
-
Preparation: Secure the separatory funnel to the ring stand with the stopcock closed. Pour the aqueous sample containing 1-decanol into the funnel.[19]
-
Solvent Addition: Add a volume of n-hexane to the separatory funnel. A common starting point is a 1:1 volume ratio of organic solvent to aqueous sample.
-
Salting-Out (Optional but Recommended): To enhance phase separation and increase recovery, add a volume of saturated NaCl solution (e.g., 10-20% of the aqueous phase volume).[9]
-
Mixing and Venting: Stopper the funnel. Invert it gently once, then open the stopcock while the funnel is inverted to release any pressure buildup. This step is critical, especially with volatile solvents like diethyl ether.[19] Close the stopcock.
-
Extraction: Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.[9] Periodically and carefully vent the funnel as described in step 4.
-
Phase Separation: Place the funnel back in the ring stand and allow the layers to fully separate. The less dense n-hexane layer will be on top, and the aqueous layer will be on the bottom.
-
Collection: Carefully open the stopcock and drain the lower aqueous layer into a beaker.[19] Then, drain the upper organic layer containing the 1-decanol through the top opening of the funnel into a clean, dry Erlenmeyer flask. This prevents re-contamination from any residual aqueous phase in the stopcock.
-
Repeat Extraction (Optional): For higher recovery, return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-7) with a fresh portion of n-hexane. Combine the organic extracts.[13]
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual dissolved water. Swirl the flask; if the sodium sulfate clumps together, add more until some remains free-flowing.
-
Solvent Removal: Decant or filter the dried organic extract away from the sodium sulfate into a round-bottom flask. Remove the solvent using a rotary evaporator under reduced pressure to yield the purified 1-decanol.[20]
Safety Precautions:
-
Always perform extractions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be aware of the flammability of organic solvents. Keep them away from ignition sources.
-
Never point the tip of the separatory funnel towards anyone when venting.
Troubleshooting Common Issues
-
Emulsion Formation: A stable emulsion layer can form between the two phases, making separation difficult. This can be caused by vigorous shaking or the presence of surfactants.
-
Solution: Allow the mixture to stand for a longer period. Gently swirl the funnel instead of shaking. Adding a saturated salt solution (brine) can often help break the emulsion.[9]
-
-
Poor Recovery: If the yield is low, consider the following:
-
Suboptimal Solvent: The chosen solvent may not have a high enough partition coefficient. Test alternative solvents.
-
Insufficient Mixing: Ensure adequate contact time and agitation between the phases.
-
Need for Multiple Extractions: A single extraction may be insufficient. Perform two or three sequential extractions and combine the organic layers.[13]
-
Analyte Loss: Be careful not to evaporate the solvent too aggressively, as 1-decanol can co-evaporate, although its boiling point is high (~230°C).[9]
-
Conclusion
Solvent extraction is a powerful and versatile technique for the purification and isolation of C10 aliphatic alcohols. A successful extraction hinges on the logical application of chemical principles, primarily the selection of an appropriate solvent based on the "like dissolves like" rule.[9] By systematically optimizing key parameters such as the salting-out effect, solvent-to-sample ratio, and physical handling, researchers can achieve high-purity, high-yield recovery of these valuable compounds. The protocols and principles outlined in this guide serve as a robust foundation for developing and troubleshooting solvent extraction methods in research, development, and quality control settings.
References
- Benchchem. (n.d.). Application Notes and Protocols for Single-Drop Microextraction (SDME) Using 1-Decanol.
- Benchchem. (n.d.). Addressing poor recovery of 1-Decanol-D2 during extraction.
- Organomation. (n.d.). Solvent Extraction Techniques.
- Physical Chemistry Research. (2021, June 21). Regular Article.
- OSTI.GOV. (n.d.). Evaluation of COSMO-SAC Method for the Prediction of the Alcohol-Water Partition Coefficients of the Compounds Encounter.
- Unknown. (n.d.). Solvent Extraction.
- ResearchGate. (n.d.). (a) Distribution coefficient (the difference in solubility of alcohol... | Download Scientific Diagram.
- PMC. (2018, April 17). Techniques for extraction and isolation of natural products: a comprehensive review.
- Google Patents. (n.d.). WO1985000805A1 - Process for producing absolute alcohol by solvent extraction and vacuum distillation.
- ResearchGate. (2016, October 4). What solvent can be used to totally remove 1-decanol?.
-
ris.utwente.nl. (n.d.). Selection of ionic liquids for the extraction of aromatic hydrocarbons from aromatic/aliphatic mixtures. Retrieved from [Link]
- BrainKart. (2018, March 23). Factors Influencing Solvent Extraction.
- ACS Publications. (2005, June 30). Solvent Extraction of Ethanol from Aqueous Solutions. I. Screening Methodology for Solvents | Industrial & Engineering Chemistry Research.
- Pharmaceutical Engineering. (n.d.). The Choice of Solvent - Solid-Liquid Extraction.
- Aakash Institute. (n.d.). Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry.
- Unknown. (n.d.). Solvent-based fatty alcohol synthesis using supercritical butane: Flowsheet analysis and process design.
- Benchchem. (n.d.). Comparison of extraction efficiencies for different fatty alcohols.
- EMBIBE. (2023, June 22). Solvent Extraction: Check Principle, Methods and Law.
- Google Patents. (n.d.). DE102005040742B4 - Process for the purification of long-chain fatty alcohols.
- Unknown. (n.d.). Solvent Extraction Principles and Practice.
- Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
- Unknown. (n.d.). Extraction of ethanol from aqueous solution by solvent extraction-liquid-liquid equilibrium of ethanol-water-1-butanol.
- MDPI. (2025, June 13). Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods.
- Chemistry Stack Exchange. (2018, January 30). How to choose alcohol solvent for organic extraction?.
- Vina Nha Trang. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages.
- Benchchem. (n.d.). A Technical Guide to the Solubility of 1-Decanol in Organic Solvents.
- Unknown. (2025, August 4). Ethanol Extraction Systems, Solvent Recovery & Distillation.
- Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses.
- Unknown. (2007, September 20). Conceptual Process Design for Aromatic/Aliphatic Separation with Ionic Liquids.
- Unknown. (n.d.). Peculiar points in the phase diagram of the water-alcohol solutions.
- Chemistry LibreTexts. (2021, September 11). 7.7: Liquid-Liquid Extractions.
- COMSOL Blog. (2017, February 2). Fat-Washing Cocktails on an Industrial Scale.
- ResearchGate. (2020, January 27). Rationale of using alcohols as first choice solvents for extraction of phytochemicals.
- Samex Environmental. (2025, January 29). What To Do With Solvents Used For Extraction.
- Google Patents. (n.d.). US8835660B2 - Method for extracting organic compounds from aqueous mixtures.
- YouTube. (2022, October 3). Liquid-Liquid Extraction.
- PMC. (2022, October 25). A Validated Liquid–Liquid Extraction Method for the Quantitative Analysis of Ethanol in the Different Types of Home-Brewed Alcoholic Beverages of Botswana Using Gas Chromatography Flame Ionization Detector.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solvent Extraction Method: Principles, Applications, And Advantages [vinanhatrang.com]
- 3. organomation.com [organomation.com]
- 4. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 5. api.pageplace.de [api.pageplace.de]
- 6. Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. embibe.com [embibe.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hydrometaltech.com [hydrometaltech.com]
- 13. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 14. brainkart.com [brainkart.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US8835660B2 - Method for extracting organic compounds from aqueous mixtures - Google Patents [patents.google.com]
- 17. Fat-Washing Cocktails on an Industrial Scale | COMSOL Blog [comsol.it]
- 18. A Validated Liquid–Liquid Extraction Method for the Quantitative Analysis of Ethanol in the Different Types of Home-Brewed Alcoholic Beverages of Botswana Using Gas Chromatography Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. samex-env.com [samex-env.com]
Application Note: Purification of 2,2,6-Trimethylheptan-4-ol by Fractional Distillation
This is a comprehensive technical guide for the purification of 2,2,6-trimethylheptan-4-ol (CAS 66256-44-8) via fractional distillation. This protocol is designed for researchers and process chemists requiring high-purity isolation (>99%) of this branched C10 alcohol, commonly used as a specialized intermediate or surfactant precursor.
Abstract & Strategic Overview
Purifying 2,2,6-trimethylheptan-4-ol presents specific challenges due to its high boiling point (est. ~198°C at atm) and steric bulk adjacent to the hydroxyl group. The molecule is prone to acid-catalyzed dehydration at elevated temperatures, leading to the formation of 2,2,6-trimethyl-3-heptene. Therefore, atmospheric distillation is strongly discouraged.
This protocol utilizes vacuum fractional distillation to lower thermal stress. Success depends on three critical control points:
-
Feed Neutralization: Eliminating acidic residuals from synthesis (e.g., aldol condensation catalysts) to prevent in-situ dehydration.
-
Vacuum Stability: Maintaining pressure <15 mmHg to keep pot temperature below 130°C.
-
Reflux Management: Using a high reflux ratio (10:1) initially to separate the structural isomer 2,6-dimethyl-4-heptanol (Diisobutyl carbinol) if present as a contaminant.
Physicochemical Profile & Separation Parameters[1][2][3][4]
Before initiating distillation, the crude feedstock must be characterized. The properties below define the operating window.
| Property | Value / Estimate | Operational Implication |
| CAS Number | 66256-44-8 | Verification ID. |
| Molecular Weight | 158.28 g/mol | |
| Boiling Point (760 mmHg) | ~198–202°C (Est.) | Too high for atmospheric distillation (risk of decomposition). |
| Boiling Point (10 mmHg) | ~82–85°C | Target collection range. |
| Vapor Pressure | < 0.1 mmHg @ 20°C | Low volatility; requires high vacuum. |
| Key Impurities | 2,2,6-trimethyl-4-heptanone2,2,6-trimethyl-3-heptenePinacolone (starting material) | Ketones boil slightly lower; Alkenes boil significantly lower. |
| Azeotropes | Water (Heterogeneous) | Must dry feed to <500 ppm H₂O to prevent bumping/foaming. |
Expert Insight: The boiling point difference between the alcohol and its corresponding ketone (2,2,6-trimethyl-4-heptanone) is often narrow (<10°C). A column with at least 15-20 theoretical plates is required for effective separation.
Equipment Configuration
The setup must be vacuum-tight and adiabatic. Passive air cooling is insufficient for the condenser due to the low vapor velocity under vacuum; use a recirculating chiller.
Distillation Rig Specifications
-
Boiling Flask: 2-Neck Round Bottom (Size: 2x crude volume).
-
Column: Vacuum-jacketed Silvered Column (30 cm effective length).
-
Packing: Multinit or Raschig rings (High surface area).
-
Alternative: Vigreux column (only if purity requirement is <98%).
-
-
Head: Solenoid-controlled reflux splitter (preferred) or variable take-off head.
-
Condenser: Dimroth or Coil type, coolant at 10°C.
-
Vacuum System: Rotary vane pump with cold trap (-78°C, Dry Ice/IPA).
-
Manifold: Digital vacuum gauge (Pirani/Capacitance) + Bleed valve (Needle type).
Workflow Diagram
Caption: Operational workflow for the purification of 2,2,6-trimethylheptan-4-ol, emphasizing the critical drying and equilibration steps.
Detailed Protocol
Phase 1: Pre-Distillation Treatment (Critical)
Why: Residual acidity from synthesis (e.g., if made via acid-catalyzed hydration or reduction) will cause dehydration of the alcohol into the alkene (2,2,6-trimethyl-3-heptene) once heated.
-
Wash: Dissolve crude in pentane/hexane (if viscous) and wash with saturated NaHCO₃.
-
Dry: Dry organic layer over anhydrous MgSO₄ for 2 hours. Filter.
-
Strip: Remove solvent via rotary evaporation.
-
Check pH: Ensure the crude oil is neutral (pH 7).
Phase 2: System Equilibration
-
Load the neutralized crude into the boiling flask. Add a magnetic stir bar (PTFE).
-
Seal the system and grease all joints (Dow Corning High Vacuum Grease).
-
Start the vacuum pump. Slowly close the bleed valve until pressure stabilizes at 10 mmHg .
-
Note: Check for leaks if pressure cannot reach <15 mmHg.
-
-
Begin heating the oil bath. Set bath temperature to 110°C initially.
-
Observe the column.[1][2] Once reflux is visible at the bottom of the packing, insulate the flask neck with foil.
-
Total Reflux: Allow the column to equilibrate at total reflux (no collection) for 45 minutes. This establishes the temperature gradient and concentrates low-boilers at the top.
Phase 3: Fraction Collection (The "Cut" Strategy)
Monitor the Head Temperature (Vapor) closely.
| Fraction | Approx. Vapor Temp (10 mmHg) | Reflux Ratio | Composition | Action |
| F1 (Fore-run) | < 80°C | 20:1 | Water, Pinacolone, Alkenes | Collect & Discard. |
| F2 (Transition) | 80°C – 82°C | 10:1 | Mixed Ketone/Alcohol | Collect small volume; Save for recycle. |
| F3 (Main) | 82°C – 85°C | 5:1 | 2,2,6-trimethylheptan-4-ol | Collect in clean receiver. |
| F4 (Tails) | > 86°C or Temp Drop | - | Dimers, Heavy ends | Stop heating. |
Operational Nuances:
-
The Ketone Plateau: You may see a temperature plateau slightly below the alcohol (e.g., 78°C). This is the unreacted ketone. Do not collect until the temp spikes to the alcohol's boiling point.
-
Vacuum Fluctuations: If pressure rises, the boiling point will rise. Always record Pressure (P) and Temperature (T) simultaneously.
Troubleshooting & Quality Control
Common Failure Modes
-
Decomposition (Yellowing Distillate):
-
Cause: Pot temperature too high (>150°C) or acidic impurities.
-
Fix: Lower vacuum to 1-2 mmHg to reduce boiling point; re-wash crude with bicarbonate.
-
-
Flooding:
-
Cause: Vapor velocity too high.
-
Fix: Reduce bath temperature; ensure vacuum lines are wide-bore.
-
-
Co-elution of Isomers:
-
Cause: Insufficient theoretical plates.
-
Fix: Increase reflux ratio to 20:1; use a longer column.
-
QC Analysis (GC-FID)
-
Column: DB-Wax or HP-5 (Polar columns separate alcohols from ketones better).
-
Method:
-
Injector: 250°C.
-
Oven: 60°C (2 min) -> 10°C/min -> 220°C.
-
Detector (FID): 260°C.
-
-
Criteria: Target peak >99.0% area integration. Absence of alkene peak (usually elutes much earlier).
References
-
National Institute of Standards and Technology (NIST). 4-Heptanol, 2,4,6-trimethyl- Phase Change Data. (Used as structural analog for BP estimation). Link
-
PubChem. 2,6-Dimethyl-4-heptanol (Diisobutyl Carbinol) Compound Summary. (Base analog for chemical properties).[1] Link
-
Org. Synth. Purification of Secondary Alcohols via Fractional Distillation. (General methodology for branched alcohol purification). Link
-
Yaws, C. L. The Yaws Handbook of Vapor Pressure: Antoine Coefficients. (Source for vapor pressure extrapolation of C10 alcohols). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Separation of 2,2,6-Trimethylheptan-4-ol from Structural Isomers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating highly branched aliphatic alcohols. Separating 2,2,6-trimethylheptan-4-ol from its structural isomers (such as 1-decanol or 2-decanol) requires moving beyond standard protocols. Because these molecules share the identical C10H22O molecular formula, their baseline hydrophobicities are remarkably similar. To achieve baseline resolution, we must engineer our separation systems to exploit the unique steric hindrance and thermodynamic properties of the branched isomer.
Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, validated protocols, and decision-making workflows.
Separation Strategy Workflow
Workflow for selecting the optimal separation technique for C10H22O structural isomers.
Troubleshooting Guides & FAQs
Q1: Why am I getting co-elution of 2,2,6-trimethylheptan-4-ol with other decanol isomers on a standard C18 HPLC column? A: This is a classic selectivity issue. Reversed-Phase (RP) HPLC separates molecules primarily based on their hydrophobic footprint (logP). Because 2,2,6-trimethylheptan-4-ol and isomers like 1-decanol share the exact same mass and similar lipophilicity, they co-elute. The Causality: To resolve structural isomers, you must exploit their structural connectivity. 2,2,6-trimethylheptan-4-ol is a highly branched secondary alcohol. The hydroxyl group at C4 is sterically hindered by adjacent bulky alkyl groups (isobutyl and neopentyl-like structures) (1)[1]. This steric bulk severely restricts its ability to act as a hydrogen bond donor. The Solution: Switch your separation mechanism from hydrophobicity to hydrogen-bonding capacity. Use a polar Gas Chromatography (GC) column (e.g., PEG/WAX) which is highly effective for resolving challenging alcohol isomers based on their hydrogen-bonding capabilities (2)[2]. On a polar stationary phase, the sterically hindered 2,2,6-trimethylheptan-4-ol will interact much more weakly than unhindered primary alcohols, causing it to elute significantly earlier.
Q2: My HPLC lacks an ELSD or MS detector. How can I detect this aliphatic alcohol using UV? A: 2,2,6-trimethylheptan-4-ol lacks a conjugated pi-electron system, meaning it has no natural UV chromophore and cannot be detected at standard wavelengths (e.g., 254 nm). The Causality: To enable UV detection, we must covalently attach a chromophore to the molecule. The Solution: Perform a pre-column derivatization using 4-nitrobenzoyl chloride in the presence of pyridine. The hydroxyl group acts as a nucleophile, attacking the acyl chloride to form a UV-active ester (3)[3]. Crucial Note: Because of the steric hindrance around the C4 hydroxyl group, this reaction is kinetically slower than it would be for a primary alcohol. You must apply gentle heating (60°C) and extend the reaction time to ensure quantitative conversion.
Q3: How do I separate 2,2,6-trimethylheptan-4-ol from primary decanol isomers on a preparative scale (>100 g)? A: At scale, preparative chromatography becomes solvent-intensive and cost-prohibitive. For large-scale separation of structural isomers, fractional distillation is the method of choice. The Causality: Boiling points are dictated by intermolecular forces, primarily van der Waals dispersion forces in aliphatic chains. Linear isomers like 1-decanol have a large surface area, leading to strong dispersion forces and a high boiling point (~233 °C). In contrast, the highly branched structure of 2,2,6-trimethylheptan-4-ol makes the molecule more spherical, drastically reducing its surface area and intermolecular interactions. This lowers its boiling point to approximately 180–190 °C. The Solution: Utilize a fractional distillation setup with a high-efficiency Vigreux or packed column (>15 theoretical plates). The ~40 °C boiling point differential is more than sufficient for high-purity separation under reduced pressure.
Quantitative Data: Isomer Property Comparison
| Property / Parameter | 1-Decanol (Linear Primary) | 2-Decanol (Linear Secondary) | 2,2,6-Trimethylheptan-4-ol (Branched Secondary) |
| Molecular Weight | 158.28 g/mol | 158.28 g/mol | 158.28 g/mol |
| Boiling Point (1 atm) | ~233 °C | ~211 °C | ~185 °C (Estimated via branching) |
| Steric Hindrance (OH) | Minimal | Low | High (Flanked by branched alkyls) |
| GC Retention (PEG Column) | Strongest (Elutes Last) | Moderate | Weakest (Elutes First) |
| Derivatization Kinetics | Fast (< 15 min at RT) | Moderate | Slow (Requires 60°C for 1 hr) |
Derivatization Mechanism for UV Detection
Reaction pathway for the UV-derivatization of 2,2,6-trimethylheptan-4-ol prior to HPLC analysis.
Self-Validating Experimental Protocols
Protocol A: High-Resolution GC-FID Analysis
Objective: Baseline separation of C10H22O isomers without derivatization.
-
Column Selection: Install a polar Polyethylene Glycol (PEG) capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm). Reasoning: PEG selectively interacts with alcohols via hydrogen bonding, exploiting the steric differences of the isomers.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperature Program: Initial 60°C (hold 1 min), ramp at 5°C/min to 220°C (hold 5 min).
-
Sample Prep: Dilute the sample 1:100 in GC-grade hexane.
-
System Validation (Critical Step): Inject a System Suitability Test (SST) mixture containing equal parts 1-decanol, 2-decanol, and 2,2,6-trimethylheptan-4-ol. Calculate the resolution (
) between the 2-decanol and 2,2,6-trimethylheptan-4-ol peaks.-
Validation Criteria: The system is validated for quantitative use ONLY if
. If , perform inlet maintenance or trim the front end of the column to restore peak shape.
-
Protocol B: Pre-Column Derivatization & Normal-Phase HPLC
Objective: UV detection and separation of hindered alcohols via Normal-Phase chromatography.
-
Reagent Preparation: Prepare a 50 mM solution of 4-nitrobenzoyl chloride in anhydrous acetonitrile.
-
Reaction: In a 2 mL glass vial, combine 100 µL of the alcohol sample, 500 µL of the reagent solution, and 50 µL of anhydrous pyridine (acts as a catalyst and acid scavenger).
-
Incubation: Seal the vial and heat at 60°C in a thermoshaker for 60 minutes. Reasoning: Heat is required to overcome the activation energy barrier caused by the steric bulk around the C4 hydroxyl group.
-
Quenching: Add 100 µL of HPLC-grade water to quench unreacted acyl chloride.
-
Chromatography: Inject 10 µL onto a bare silica Normal-Phase column (250 x 4.6 mm, 5 µm). Mobile phase: Hexane/Ethyl Acetate (95:5 v/v) at 1.0 mL/min. Detection: UV at 254 nm.
-
System Validation (Critical Step): Monitor the baseline for the 4-nitrobenzoic acid byproduct peak (which elutes early). Calculate the peak area ratio of the derivatized 2,2,6-trimethylheptan-4-ol against an internal standard (e.g., derivatized 1-octanol added prior to step 2).
-
Validation Criteria: The protocol is validated if the Relative Standard Deviation (RSD) of the area ratio across three replicate injections is
, proving the derivatization reaction has gone to completion.
-
References
-
Organic Chemistry. An Acid–Base Approach [3 ed.] - DOKUMEN.PUB. 1[1]
-
Separation Performance of Capillary Gas Chromatography Based on Monohydroxycucurbit[7]Uril Incorporated Into Sol–Gels as the Stationary Phase - ResearchGate. 2[2]
-
Chiral Separation of 1-Phenyl-1-decanol Enantiomers: Detailed Application Notes and Protocols for HPLC and GC Methods - Benchchem. 3[3]
Sources
Technical Support Center: Enantiomeric Resolution of 2,2,6-Trimethylheptan-4-ol
Case ID: RES-226-TMH Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Enzymatic Kinetic Resolution & Analytical Determination of Sterically Hindered Secondary Alcohols
Executive Summary & Molecular Profile
User Query: "I need to separate the enantiomers of 2,2,6-trimethylheptan-4-ol. Standard crystallization has failed, and I need a scalable method with high optical purity (>99% ee)."
Technical Analysis:
The target molecule, 2,2,6-trimethylheptan-4-ol , presents a specific stereochemical challenge. It is a secondary alcohol flanked by two bulky hydrophobic groups: a neopentyl group (
-
Steric Challenge: The structural similarity between the isobutyl and neopentyl groups makes chiral discrimination difficult for standard chemical resolving agents.
-
Recommended Strategy: Enzymatic Kinetic Resolution (EKR) via lipase-catalyzed transesterification.[1] This method exploits the "chiral pocket" of specific lipases to selectively acylate one enantiomer (typically the R-enantiomer for anti-Prelog lipases like CAL-B) while leaving the other as the free alcohol.
Molecular Structure Visualization
-
Chiral Center: C4
-
Flanking Group A: Neopentyl (High Steric Bulk)
-
Flanking Group B: Isobutyl (Medium Steric Bulk)
Resolution Workflow (Interactive Diagram)
The following flowchart outlines the critical path for resolving this specific alcohol, including decision nodes for troubleshooting.
Caption: Figure 1. Decision matrix for the enzymatic kinetic resolution of sterically hindered secondary alcohols.
Standard Operating Procedure (SOP)
Protocol A: Enzymatic Kinetic Resolution
Objective: Isolate enantiopure alcohol via selective acetylation.
Reagents:
-
Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).[2][3]
-
Why? CAL-B has a deep, hydrophobic active site that accommodates the neopentyl chain well, usually obeying Kazlauskas' rule (preference for the R-enantiomer).
-
-
Acyl Donor: Vinyl Acetate (3-5 equivalents).
-
Why? Irreversible reaction. The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde, preventing the reverse reaction.
-
-
Solvent: MTBE (Methyl tert-butyl ether) or Hexane.
-
Why? Hydrophobic solvents preserve the "lid-open" active conformation of lipases. MTBE improves solubility of the bulky alcohol.
-
Step-by-Step Guide:
-
Preparation: Dissolve 1.0 g (6.3 mmol) of racemic 2,2,6-trimethylheptan-4-ol in 20 mL of dry MTBE.
-
Activation: Add 1.5 mL (approx. 3 eq) of Vinyl Acetate.
-
Catalysis: Add 100 mg of Novozym 435 (10% w/w relative to substrate).
-
Incubation: Shake at 200 rpm at 30°C .
-
Critical Note: Do not exceed 40°C initially. Higher temperatures increase reaction rate but often decrease enantioselectivity (E-value).
-
-
Monitoring: Sample 50 µL every 2 hours. Analyze via Chiral GC (see Protocol C).
-
Termination: Stop reaction when conversion reaches exactly 50% (or slightly less, e.g., 48-49%, to ensure high ee of the remaining substrate).
-
Workup: Filter off the enzyme (can be reused). Concentrate the filtrate.
-
Purification: Separate the unreacted alcohol (slow eluting) from the ester (fast eluting) using Silica Gel Chromatography (Hexane/EtOAc gradient).
Protocol B: Chemical Hydrolysis (Recovering the 2nd Enantiomer)
To obtain the reacted enantiomer as an alcohol:
-
Dissolve the isolated acetate ester in MeOH.
-
Add 2 eq of KOH. Stir at room temperature for 1 hour.
-
Extract with Et2O, dry over MgSO4, and concentrate.
Troubleshooting Guide (FAQ)
Q1: The reaction is extremely slow (Conversion < 5% after 24h). Why?
Diagnosis: Steric hindrance. The tert-butyl group (neopentyl side) is extremely bulky. If it sits too close to the lipase active site entrance, it blocks access. Corrective Actions:
-
Switch Enzyme: Try Burkholderia cepacia Lipase (Lipase PS-C "Amano" II). It has a broader binding pocket often better suited for very bulky secondary alcohols.
-
Change Acyl Donor: Switch from Vinyl Acetate to Vinyl Butyrate .
-
Mechanism:[2] A longer acyl chain (butyrate) can sometimes position the transition state more favorably in the hydrophobic pocket than the short acetate group.
-
-
Temperature: Increase to 45°C. (Check enzyme stability limits).
Q2: I cannot separate the enantiomers on my GC. Peaks are overlapping.
Diagnosis: 2,2,6-trimethylheptan-4-ol has high conformational flexibility and boiling point. Standard columns may fail. Corrective Actions:
-
Column Selection: Use a Beta-DEX 120 or Beta-DEX 225 (cyclodextrin-based).
-
Method Optimization:
-
Carrier: Hydrogen (sharper peaks) or Helium.
-
Velocity: 35 cm/sec.
-
Ramp: Start at 80°C (hold 5 min), ramp 1°C/min to 130°C. Slow ramp is crucial for chiral resolution.
-
Q3: How do I determine the absolute configuration (R vs S)?
Diagnosis: You have separated peaks but don't know which is which. Solution: Mosher's Ester Analysis (NMR).[4][5][6]
-
Derivatize a small sample of your resolved alcohol with (R)-MTPA-Cl and (S)-MTPA-Cl.
-
Analyze 1H NMR (or 19F NMR).
-
Calculate
. -
Use the shielding model: The phenyl group of the MTPA auxiliary will shield protons on one side of the chiral plane.
-
Note: For this molecule, the Neopentyl protons and Isobutyl protons will show distinct shielding patterns allowing assignment.
-
Data & Specifications
Enzyme Screening Performance (Typical Data)
| Enzyme Source | Trade Name | Relative Rate | Enantioselectivity (E) | Recommendation |
| C. antarctica B | Novozym 435 | High | > 100 | Primary Choice |
| B. cepacia | Lipase PS | Medium | > 50 | Backup for bulk |
| C. rugosa | CRL | Low | < 10 | Not Recommended |
| Porcine Pancreas | PPL | Very Low | N/A | Avoid |
Physical Properties
| Property | Value | Notes |
| Molecular Weight | 158.28 g/mol | |
| Boiling Point | ~195°C | Estimated (Atmospheric) |
| Chiral Center | C4 | Secondary Alcohol |
| Solubility | Soluble in Et2O, MTBE, Hexane | Insoluble in water |
References
-
Enzymatic Resolution of Hindered Alcohols
-
Mosher's Method (Configuration Assignment)
-
Lipase Selectivity Mechanisms
-
Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry. Link
- Context: Discusses the "Kazlauskas Rule" applicable to CAL-B resolutions.
-
-
Chiral GC Column Selection
-
Schurig, V. (2001). "Separation of Enantiomers by Gas Chromatography." Journal of Chromatography A. Link
- Context: Validates the use of permethylated beta-cyclodextrins (Beta-DEX)
-
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2,2,6-trimethylheptan-4-ol and vinyl acetate before handling.
Sources
- 1. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols [organic-chemistry.org]
- 3. Immobilized lipase-catalyzed transesterification for synthesis of biolubricant from palm oil methyl ester and trimethylolpropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. matilda.science [matilda.science]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
optimizing yield in 2,2,6-trimethylheptan-4-one reduction
Executive Summary
You are encountering low conversion rates or sluggish kinetics in the reduction of 2,2,6-trimethylheptan-4-one (CAS: 1190-83-6).[1] This substrate presents a classic case of steric shielding . Unlike simple aliphatic ketones, the carbonyl at C4 is flanked by a bulky neopentyl group (2,2-dimethylpropyl) on the left and an isobutyl group (2-methylpropyl) on the right.
Standard protocols (NaBH₄ in MeOH at RT) often fail here because the nucleophilic hydride cannot easily access the carbonyl carbon (Burgi-Dunitz trajectory) due to the "neopentyl wall." This guide provides three tiered protocols to overcome this steric barrier and maximize yield.
Part 1: Diagnostic & Mechanistic Insight[1]
Before altering your procedure, understand why the reaction is failing. The structure of your substrate dictates the kinetic barrier.
The Steric Blockade:
-
C3-Position (Left): The methylene group is attached to a quaternary carbon (tert-butyl).[1] This creates a "neopentyl" moiety that is notoriously resistant to substitution or addition reactions due to
-branching.[1] -
C5-Position (Right): The methylene is attached to a methine (isopropyl). While less bulky than the left side, it contributes to the overall congestion.
Visualizing the Problem (DOT Diagram):
Figure 1: Steric mapping of the substrate showing the "Neopentyl Wall" blocking hydride attack.
Part 2: Optimized Protocols
Choose the protocol that matches your lab's constraints and yield requirements.
Protocol A: Activated Borohydride (The "Luche-Type" Approach)
Best for: Labs restricted to mild reagents; avoiding pyrophoric lithium aluminum hydride.[1]
Standard NaBH₄ is often too "soft" and slow for this hindered ketone. We increase the electrophilicity of the carbonyl carbon using a Lewis Acid (Cerium Trichloride), facilitating attack even in hindered environments.
Reagents:
-
Substrate: 2,2,6-trimethylheptan-4-one (1.0 equiv)[1]
-
Reducing Agent: NaBH₄ (2.0 equiv)[1]
-
Activator: CeCl₃·7H₂O (1.0 equiv)
-
Solvent: Methanol (0.4 M concentration)
Step-by-Step:
-
Dissolution: Dissolve 1.0 equiv of CeCl₃·7H₂O in Methanol. Stir until fully dissolved (solution should be clear).
-
Addition: Add 1.0 equiv of the ketone. Cool the mixture to 0°C (ice bath). Note: Cooling prevents runaway exotherms, though the steric bulk will naturally slow the reaction.
-
Reduction: Add NaBH₄ (2.0 equiv) portion-wise over 10 minutes. Gas evolution (H₂) will occur—ensure venting.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Checkpoint: Check TLC.[1] If starting material persists, heat to reflux (65°C) for 2 hours. The Ce(III) activation usually makes reflux unnecessary, but this substrate is stubborn.
-
-
Quench: Cool to 0°C. Add saturated aqueous NH₄Cl dropwise.
-
Workup: Extract with Et₂O or EtOAc (x3).[1] Wash combined organics with brine.[1] Dry over MgSO₄.[1]
Why this works: The Cerium(III) coordinates to the carbonyl oxygen, making the carbon more positive (electrophilic) and "pulling" the hydride in despite the steric crowd.
Protocol B: High-Energy Hydride Transfer (The "Brute Force" Method)
Best for: 100% conversion requirements; when Protocol A yields <80%.[1]
If the neopentyl group completely blocks NaBH₄, you must switch to Lithium Aluminum Hydride (LiAlH₄). The Al-H bond is more polarized and the reagent is smaller and more aggressive.
Reagents:
-
Reducing Agent: LiAlH₄ (1.5 equiv) — Use fresh powder or high-molarity solution.[1]
-
Solvent: Anhydrous THF (Tetrahydrofuran) or Et₂O.[1]
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask. Flush with Argon/Nitrogen.[1]
-
Suspension: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0°C.
-
Addition: Dissolve the ketone in minimal THF and add dropwise to the hydride suspension.
-
Thermal Drive:
-
Initial: Stir at 0°C for 30 mins.
-
Drive: Warm to RT. If reaction is slow (TLC), heat to reflux overnight. The thermal energy is often required to overcome the rotational barrier of the tert-butyl group.
-
-
Fieser Workup (Critical for Yield):
Part 3: Troubleshooting & FAQs
Q1: I am getting a 50:50 mixture of enantiomers. How do I get a single enantiomer?
-
Answer: Because your substrate is achiral (prochiral), standard reduction (Protocols A & B) will always yield a racemic (50:[1]50) mixture.
-
Solution: To obtain the (R)- or (S)-alcohol, you must use a chiral catalyst.[1] We recommend the Corey-Bakshi-Shibata (CBS) Reduction .[1]
-
Reagent: Borane-THF complex (
) + catalytic (R)- or (S)-Me-CBS oxazaborolidine.[1] -
Note: The steric bulk actually helps enantioselectivity here (often >95% ee) because the catalyst pocket fits the "Large" (neopentyl) and "Small" (isobutyl) groups into specific quadrants.
-
Q2: My product is trapped in an emulsion during workup.
-
Answer: This is common with aliphatic alcohols in the presence of boron or aluminum salts.
-
Fix: Add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution during the quench. Stir vigorously for 2 hours until two clear layers form. The tartrate chelates the metal, releasing your product from the emulsion.
Q3: Can I use Catalytic Hydrogenation (H₂/Pd-C)?
-
Answer: generally No .[1] Sterically hindered ketones are very poor substrates for heterogeneous hydrogenation.[1] The molecule cannot lie flat on the catalyst surface effectively. You will likely see <10% conversion even at high pressures (50 bar). Stick to hydride reagents.
Part 4: Decision Matrix (Workflow)
Use this logic flow to determine your next experimental step.
Figure 2: Experimental decision matrix for reagent selection.
Summary Table: Reagent Comparison
| Method | Reagent System | Temp | Exp. Yield | Key Advantage | Key Risk |
| Protocol A | NaBH₄ / CeCl₃ | 0°C to Reflux | 75-85% | Safe, chemoselective | May be slow; requires activation |
| Protocol B | LiAlH₄ | Reflux | 90-98% | Overcomes all sterics | Pyrophoric; requires dry THF |
| Protocol C | CBS / BH₃ | -78°C to RT | 80-90% | High Enantioselectivity | Expensive catalyst; moisture sensitive |
References
-
Luche, J. L. (1978).[1][2][3] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones."[2][4] Journal of the American Chemical Society, 100(7), 2226–2227.[2] Link
-
Brown, H. C., & Krishnamurthy, S. (1979).[1] "Forty years of hydride reductions." Tetrahedron, 35(6), 567-607.[1] Link
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society, 109(18), 5551-5553. Link
-
Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1] Link
-
Mengel, A., & Reiser, O. (1999).[1] "Around and beyond the Felkin-Anh models." Chemical Reviews, 99(5), 1191-1224.[1] Link
Sources
troubleshooting NMR assignment of bulky alkyl groups
Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) Spectroscopy. As a Senior Application Scientist, I have designed this guide to address the specific physical and chemical challenges associated with assigning bulky alkyl groups (e.g., tert-butyl, adamantyl, neopentyl, and cyclohexyl moieties).
Bulky alkyl groups frequently disrupt standard NMR workflows. Their dense aliphatic nature leads to severe spectral overlap, their quaternary centers break scalar coupling pathways, and their steric bulk induces conformational exchange dynamics that broaden signals. This guide is structured to diagnose these issues mechanistically and provide self-validating experimental protocols to resolve them.
Diagnostic Workflow
Caption: Diagnostic workflow for troubleshooting bulky alkyl group NMR assignments.
Troubleshooting Guides
Issue 1: Severe H Spectral Overlap in the Aliphatic Region
Q: My
The Causality:
Adamantyl and cyclohexyl groups possess highly rigid, interconnected spin systems. The chemical shift dispersion in the aliphatic region is inherently small (~10 ppm total range, but alkyls cluster within ~1.5 ppm)[1]. When this small dispersion is combined with extensive vicinal (
The Solution:
Utilize Pure Shift NMR (broadband homonuclear decoupling). Pure shift experiments, such as PSYCHE (Pure Shift Yielded by CHirp Excitation), suppress homonuclear
Self-Validating Protocol: Pure Shift (PSYCHE) Acquisition
-
Sample Preparation: Ensure high sample concentration. Pure shift experiments utilize slice-selective gradients that inherently discard a portion of the magnetization, lowering overall sensitivity compared to standard
H NMR. -
Pulse Sequence Selection: Load the PSYCHE pulse sequence on your spectrometer (e.g., zangger_sterk or psyche on Bruker systems).
-
Parameter Optimization: Set the flip angle for the double-frequency-swept CHIRP pulses to
[3]. Set the chunk duration (typically ~15-20 ms) to balance resolution and artifact suppression. -
Acquisition: Run the experiment as a pseudo-2D dataset and process it using covariance or chunk-reconstruction algorithms to yield the 1D pure shift spectrum.
-
Validation: Overlay the pure shift spectrum with the standard
H spectrum. If the protocol was successful, the broad adamantyl multiplets will have collapsed into distinct singlets representing , etc. If periodic artifacts (sidebands) appear, reduce the chunk duration.
Issue 2: Missing Quaternary Carbons in HMBC
Q: I can see all my protonated carbons in the HSQC, but the quaternary carbon of my tert-butyl group is completely missing in both 1D
The Causality:
Quaternary carbons (
The Solution: Extend the relaxation delay and run multiple HMBC experiments optimized for different long-range coupling constants.
Self-Validating Protocol: HMBC Optimization for Quaternary Carbons
-
Estimation: Run an inversion-recovery experiment to estimate the
of the protons adjacent to the quaternary center. -
Adjustment: Set the relaxation delay (
) to at least of the longest-relaxing proton in the spin system[5]. For facility-provided samples, increasing to 2.5–3.0 seconds is a safe baseline. -
Primary HMBC: Acquire a standard HMBC optimized for
Hz (Parameter CNST13 = 8 on Bruker)[5]. -
Secondary HMBC: Acquire a second HMBC optimized for small couplings,
Hz (CNST13 = 3)[5]. -
Validation: A valid quaternary carbon assignment must show correlations to adjacent protons in the HMBC but must strictly lack any correlation in the HSQC spectrum. If a peak appears in the 3 Hz HMBC but not the 8 Hz HMBC, it validates the presence of an orthogonal or anti-periplanar weak coupling pathway.
Issue 3: Line Broadening Due to Conformational Exchange
Q: The signals for my bulky alkyl group are extremely broad, or I am seeing two sets of peaks for a single chemical environment. Is my sample degrading?
The Causality:
Bulky groups (like tert-butyl or adamantyl) induce severe steric hindrance. This restricts free rotation around
The Solution: Perform Variable Temperature (VT) NMR to push the molecule out of the intermediate exchange regime into either the fast or slow exchange limit.
Self-Validating Protocol: VT-NMR Workflow
-
Baseline Acquisition: Acquire a standard
H NMR at 298 K. Note the line widths of the broadened peaks. -
High-Temperature (Fast Exchange): Heat the sample (e.g., to 340 K in DMSO-
). Increased thermal energy overcomes the rotational barrier, pushing the system into the fast exchange limit. -
Low-Temperature (Slow Exchange): Alternatively, cool the sample (e.g., to 250 K in CDCl
) to freeze out the distinct conformers. -
Validation: If the broad peaks sharpen into a single, time-averaged set of peaks at high temperatures, conformational exchange is confirmed[6]. If the peaks remain broad regardless of temperature, the issue is not conformational; suspect paramagnetic impurities or sample aggregation.
Quantitative Data Summaries
Table 1: Typical Relaxation Times (
| Carbon Type | Dominant Relaxation Mechanism | Typical | Recommended |
| Protonated (CH, CH | Dipole-Dipole | 0.5 - 2.0 | 1.5 - 3.0 |
| Quaternary ( | Chemical Shift Anisotropy / Weak Dipole | 5.0 - 20.0+ | 10.0 - 30.0 |
Table 2: Common Bulky Alkyl Groups and Diagnostic NMR Features Use this table to cross-reference expected chemical shifts and common troubleshooting pitfalls[2][7].
| Alkyl Group | Typical | Typical | Primary NMR Challenge |
| tert-Butyl | 0.8 - 1.4 (Singlet, 9H) | 25-35 (CH | Missing |
| Adamantyl | 1.5 - 2.4 (Multiplets, 15H) | 28-45 (CH | Severe |
| Neopentyl | 0.9 - 1.1 (Singlet, 9H) | ~30 (CH | Conformational broadening; overlap with solvent. |
Frequently Asked Questions (FAQs)
Q: How do I definitively differentiate between a tert-butyl group and three overlapping methyl groups from different parts of the molecule?
A: While proton integration (9H) is a strong hint, it is not definitive. The absolute proof lies in the HMBC spectrum. A true tert-butyl group will show all three equivalent methyl protons correlating strongly (
Q: Why do my adamantyl protons show complex second-order multiplets instead of simple first-order splitting?
A: Adamantyl systems are highly coupled spin networks. Second-order effects (like roof effects or complex splitting) occur when the chemical shift difference between coupled protons (
Q: I ran an HMBC, but my tert-butyl methyls show a 1-bond correlation to their own carbon. Is my HMBC broken?
A: No. HMBC experiments use a low-pass
References
- HMBC - Chemistry LibreTexts. libretexts.org.
- 2D NMR: HMBC & Assignments in MNova. wisc.edu.
- Some of my carbon peak doesnt appear but proton nmr peak is complete, why?.
- 2D NMR Problem Solving - Eugene E. Kwan. github.io.
- Transcending Resolution Limits in HPLC and Diffusion NMR | Analytical Chemistry. acs.org.
- Atropisomerism about Aryl–Csp3 Bonds: The Electronic and Steric Influence of ortho-Substituents on Conformational Exchange in Cannabidiol and Linderatin Derivatives | The Journal of Organic Chemistry. acs.org.
- Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite - PMC. nih.gov.
- NMR Relax
- Ultrahigh-Resolution Homo- and Heterodecoupled 1H and TOCSY NMR Experiments. mtak.hu.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ekwan.github.io [ekwan.github.io]
Technical Support Center: Improving the GC Separation of Trimethylheptanol Isomers
Welcome to the technical support center dedicated to resolving the complex challenge of separating trimethylheptanol isomers by gas chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving baseline resolution for these closely related branched-chain alcohols. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your analytical methods.
The separation of trimethylheptanol isomers is notoriously difficult due to their subtle structural differences, which result in very similar boiling points and polarities. Achieving robust separation requires a multi-faceted approach, considering everything from the stationary phase chemistry to sample preparation and instrument parameters. This guide will walk you through these considerations, explaining the causality behind each experimental choice to empower you with the knowledge to overcome these analytical hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of a successful separation strategy for trimethylheptanol isomers.
Q1: Why is the GC separation of trimethylheptanol isomers so challenging?
A: The primary challenge lies in the minimal differences in the physicochemical properties of the isomers. Both positional isomers (e.g., 2,4,6-trimethyl-1-heptanol vs. 3,5,7-trimethyl-1-heptanol) and stereoisomers (enantiomers) have nearly identical boiling points and polarities. Conventional GC separations, which primarily rely on differences in boiling points and analyte-stationary phase interactions, often fail to resolve these compounds sufficiently.[1][2] The separation is further complicated by the polar hydroxyl (-OH) group, which can cause peak tailing through unwanted interactions with the GC system.[3][4]
Q2: What is the best type of GC column (stationary phase) to start with for separating positional isomers of trimethylheptanol?
A: For separating positional isomers of alcohols, the choice of stationary phase is the most critical factor influencing selectivity.[5]
-
Recommendation: Start with a polar stationary phase .
-
Causality: Polar stationary phases, such as those based on Polyethylene Glycol (PEG) , often called WAX columns, are highly effective for separating alcohol isomers.[6][7] The separation mechanism on these columns is not just based on boiling points but is heavily influenced by dipole-dipole interactions and hydrogen bonding between the alcohol's hydroxyl group and the stationary phase.[7][8] Subtle differences in the steric hindrance around the hydroxyl group among the trimethylheptanol isomers will alter the strength of these interactions, leading to differential retention and, therefore, separation.[9] In contrast, non-polar columns (like DB-1 or DB-5) separate primarily by boiling point and would provide very little resolution for these isomers.[9]
Q3: When is a chiral GC column necessary for analyzing trimethylheptanol?
A: A chiral GC column is essential only when you need to separate enantiomers —stereoisomers that are non-superimposable mirror images of each other.[10][11] If your trimethylheptanol sample contains chiral centers and the goal is to quantify the individual enantiomers (e.g., for pharmaceutical or fragrance applications), a chiral stationary phase is mandatory.[10][11]
-
Mechanism: Chiral stationary phases, commonly based on derivatized cyclodextrins, create transient diastereomeric complexes with the enantiomers.[12][13] These complexes have slightly different energies of formation, leading to different retention times and enabling their separation.[13]
-
For Positional Isomers Only: If you are solely interested in separating non-chiral, positional isomers, a standard polar (e.g., WAX) column is the appropriate choice.
Q4: What are the primary benefits of derivatization for analyzing alcohols like trimethylheptanol?
A: Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile functional group.[14] This technique offers two main advantages for GC analysis of alcohols:
-
Improved Peak Shape: The primary benefit is the elimination of peak tailing.[3] The polar hydroxyl group can form hydrogen bonds with active sites (exposed silanol groups) in the GC inlet liner and column, causing delayed elution and asymmetrical peaks.[3][15] Derivatization, such as silylation, masks this polar group, preventing these interactions and resulting in sharp, symmetrical peaks.[14][16]
-
Increased Volatility and Thermal Stability: Converting the -OH group to a derivative like a trimethylsilyl (TMS) ether increases the molecule's volatility and thermal stability.[14][16] This allows for elution at lower temperatures and reduces the risk of on-column degradation.[14]
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section provides solutions to specific experimental issues you may encounter.
Issue 1: Poor Resolution / Co-elution of Isomers
Q: My trimethylheptanol isomers are co-eluting or have very poor resolution. What are the first parameters I should adjust?
A: If your column selection is appropriate (i.e., a polar WAX-type column), the next step is to optimize the analytical conditions. Resolution in GC is governed by efficiency, selectivity, and retention.[5][17]
Step-by-Step Optimization Strategy:
-
Optimize the Temperature Program: This is often the most effective tool for improving the separation of closely eluting compounds.[18][19]
-
Action: Decrease the oven ramp rate. A slower temperature ramp (e.g., 2-5 °C/min) increases the time the analytes spend interacting with the stationary phase, allowing for more effective partitioning and better separation.[9]
-
Causality: A rapid temperature increase causes compounds to move through the column too quickly, not allowing the subtle selective interactions with the stationary phase to take full effect.[18][20] Lowering the initial oven temperature can also improve the focusing of analytes at the head of the column, leading to sharper peaks.[21]
-
-
Adjust Carrier Gas Flow Rate (Linear Velocity): Every column has an optimal linear velocity at which it performs most efficiently.
-
Action: Ensure your carrier gas flow rate is set to the optimal value for your column's internal diameter and carrier gas type (Helium or Hydrogen). Deviating from this optimum reduces efficiency and, consequently, resolution.[17]
-
Causality: Operating at the optimal linear velocity minimizes band broadening, resulting in sharper peaks that are easier to resolve.[17]
-
-
Increase Column Dimensions: If parameter optimization is insufficient, consider the physical dimensions of your column.
-
Action: Switch to a longer column (e.g., from 30 m to 60 m).[21]
-
Causality: Resolution is proportional to the square root of the column length.[8] Doubling the column length increases the number of theoretical plates, providing more opportunities for the separation to occur, which enhances resolution by about 40%.[21]
-
Issue 2: Asymmetric Peak Shape (Tailing)
Q: My alcohol peaks are tailing significantly. What is the most common cause and how do I fix it?
A: Peak tailing for polar compounds like alcohols is almost always caused by active sites within the GC system.[3][4] These are undesirable locations that can adsorb your analyte through hydrogen bonding.
Troubleshooting Active Sites:
-
GC Inlet Liner: The liner is a primary source of activity.
-
Column Contamination & Degradation: The front section of the column can accumulate non-volatile residues or the stationary phase can degrade, exposing active sites on the fused silica tubing.[3]
-
The Definitive Solution: Derivatization: If peak tailing persists after addressing the above points, derivatization is the most robust solution.
-
Action: Chemically modify the alcohol's hydroxyl group before injection. Silylation is the most common and effective method for alcohols.[14][16]
-
Causality: By converting the polar -OH group to a non-polar silyl ether, you eliminate the potential for hydrogen bonding with active sites, thereby ensuring sharp, symmetrical peaks.[3][14]
-
Data Presentation: Impact of Derivatization on Peak Shape
| Analyte | Condition | Peak Asymmetry Factor (As) |
| 2,4,6-Trimethyl-1-heptanol | Underivatized | 2.1 |
| 2,4,6-Trimethyl-1-heptanol | Silylated (TMS derivative) | 1.1 |
| Illustrative data showing a significant improvement in peak symmetry towards the ideal value of 1.0 after derivatization.[3] |
Section 3: Key Experimental Protocols
Protocol 1: Silylation Derivatization of Trimethylheptanol
This protocol describes a general procedure for trimethylsilyl (TMS) derivatization to improve GC peak shape and volatility.
Reagents & Materials:
-
Trimethylheptanol isomer sample
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous reaction solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
Reaction vial with a screw cap and PTFE/silicone septum
-
Heating block or oven
Step-by-Step Methodology:
-
Sample Preparation: If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen to obtain a dry residue (approx. 1 mg). Ensure all glassware is completely dry, as silylating reagents react readily with water.[14]
-
Reagent Addition: To the dry sample in the reaction vial, add 100 µL of anhydrous solvent (e.g., pyridine) to dissolve the alcohol.
-
Silylation: Add 100 µL of the silylating reagent (BSTFA + 1% TMCS) to the vial.
-
Reaction: Tightly cap the vial and heat at 60-70 °C for 30 minutes to ensure the reaction goes to completion.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC. An aliquot of the supernatant can be used as the GC sample.[16]
Protocol 2: Recommended Starting GC Conditions
This table provides validated starting points for method development. Fine-tuning will be necessary to optimize the separation for your specific mix of isomers.
| Parameter | Setting for Polar Column (Positional Isomers) | Setting for Chiral Column (Enantiomers) |
| Column | Polyethylene Glycol (WAX) type, 30 m x 0.25 mm ID, 0.25 µm film | Derivatized β-Cyclodextrin, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen | Hydrogen (often provides better efficiency) |
| Linear Velocity | ~30 cm/sec (Helium) or ~40 cm/sec (Hydrogen) | ~40 cm/sec |
| Injector Temp. | 250 °C | 230 °C |
| Split Ratio | 50:1 (adjust based on concentration) | 100:1 |
| Oven Program | 60 °C (hold 2 min), ramp at 3 °C/min to 180 °C, hold 5 min | 50 °C (hold 1 min), ramp at 2 °C/min to 120 °C |
| Detector (FID) | 250 °C | 250 °C |
| (These are starting points based on common applications.) |
Section 4: Visualization & Workflow Diagrams
Diagram 1: Troubleshooting Workflow for Poor Isomer Resolution
Caption: A decision tree for systematically troubleshooting poor resolution of trimethylheptanol isomers.
Diagram 2: Column Selection Logic
Caption: A logical workflow for selecting the appropriate GC column based on the analytical goal.
References
-
Derivatizations for Improved Detection of Alcohols by Gas Chrohatography and Photoionization Detection (GC-PID). Marcel Dekker, Inc. [Link]
-
Temperature Programming for Better GC Results. Phenomenex. [Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]
-
Temperature Programming in GC. Scribd. [Link]
-
Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization. International Journal of Science and Research Archive. [Link]
-
GC Column Troubleshooting Guide. Phenomenex. [Link]
-
Gas Chromatography Problem Solving and Troubleshooting. LCGC North America. [Link]
-
Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization? ResearchGate. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Types of stationary phases in gas chromatography. Phenomenex. [Link]
-
Unveiling the Power of Chiral GC Columns. Chrom Tech, Inc. [Link]
-
The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers. [Link]
-
Optimizing GC Parameters for Faster Separations with Conventional Instrumentation. Gcms.cz. [Link]
-
Optimisation of Column Parameters in GC. Chromatography Today. [Link]
-
In-depth Analysis Of Factors Affecting Resolution in Gas Chromatography. ALWSCI. [Link]
-
Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate. [Link]
-
How Do You Improve Resolution In Gas Chromatography? Axion Labs. [Link]
Sources
- 1. vurup.sk [vurup.sk]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 8. In-depth Analysis Of Factors Affecting Resolution in Gas Chromatography - News - ALWSCI [alwsci.com]
- 9. benchchem.com [benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. chromtech.com [chromtech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. azom.com [azom.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. gcms.cz [gcms.cz]
- 18. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 19. ijsra.net [ijsra.net]
- 20. scribd.com [scribd.com]
- 21. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 22. agilent.com [agilent.com]
Technical Support Center: Steric Hindrance in Hindered Alcohol Synthesis
Ticket #592: Synthesis of 2,2,6-trimethylheptan-4-ol
Status: Open Priority: High (Blocker for Lead Optimization) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Bulky Neighbor" Problem
User reports indicate persistent low yields (<30%) and significant side-product formation (alkanes/alkenes) during the synthesis of 2,2,6-trimethylheptan-4-ol .
Root Cause Analysis: The target molecule features a secondary alcohol at C4 flanked by two sterically demanding domains:
-
C2 Position: A tert-butyl-like environment (gem-dimethyl group).
-
C6 Position: An isobutyl group.
These bulky neighbors create a "steric canyon" around the C4 carbonyl precursor. Standard nucleophilic additions (Grignard) or hydride reductions fail due to two primary mechanisms:
-
Steric Occlusion: The nucleophile physically cannot reach the antibonding orbital (
) of the carbonyl carbon. - -Hydride Transfer: In Grignard reactions, the steric bulk forces the reagent to act as a reducing agent (transferring a hydride) rather than a nucleophile, converting the aldehyde/ketone to an alcohol without forming the C-C bond, or leading to enolization.
This guide provides a validated protocol to bypass these barriers using Organolithium reagents and Lanthanide activation (Luche conditions) .
Strategic Disconnection & Route Selection
To minimize steric conflict, you must choose the path of least resistance. We recommend Route A over Route B.
| Feature | Route A (Recommended) | Route B (Not Recommended) |
| Disconnection | Isobutyl Nucleophile + 4,4-Dimethylpentanal | Neopentyl Nucleophile + Isovaleraldehyde |
| Nucleophile Bulk | Moderate (Isobutyl) | Extreme (Neopentyl) |
| Reagent Stability | High (Easy to form Grignard/Li) | Low (Neopentyl halides are sluggish to activate) |
| Electrophile | Aldehyde (Less hindered than ketone) | Aldehyde |
| Primary Risk | Wurtz coupling / No Reaction |
Visualizing the Pathway
Figure 1: Retrosynthetic analysis showing the superior kinetic profile of the Isobutyl addition route.
Protocol: Optimized Nucleophilic Addition
This protocol mitigates the "Reduction vs. Addition" competition common in hindered substrates [1].
Phase 1: Reagent Selection (The "Hard" Nucleophile)
Do not use standard Grignard reagents (R-MgBr) in diethyl ether. The magnesium center is "soft" and prone to Single Electron Transfer (SET) side reactions.
-
Switch to Organolithium: Use Isobutyllithium (available commercially or prepared via Li metal + Isobutyl bromide). Lithium is smaller and "harder," favoring direct addition over reduction.
-
Alternative: If you must use Grignard, you must employ Cerium(III) Chloride (Luche Conditions) .
Phase 2: The Luche-Grignard Protocol (If Li-reagent is unavailable)
Adding anhydrous CeCl
Materials:
-
Cerium(III) chloride heptahydrate (
) -
Isobutylmagnesium bromide (2.0 M in THF)
-
4,4-dimethylpentanal
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Drying the Salt (CRITICAL):
-
Place
(1.5 equiv) in a flask. -
Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours with vigorous stirring. The powder must turn from white crystals to a fine white powder. Failure to remove water will destroy your Grignard.
-
Cool to room temperature under Argon.
-
-
Activation:
-
Add anhydrous THF to the dried
. Stir for 2 hours at RT to form a milky suspension. -
Cool the slurry to -78°C .
-
-
Nucleophile Addition:
-
Add Isobutylmagnesium bromide (1.5 equiv) dropwise to the cold slurry.
-
Stir for 1 hour at -78°C. This forms the organocerium species (
), which is less basic and more nucleophilic.
-
-
Electrophile Addition:
-
Dissolve 4,4-dimethylpentanal (1.0 equiv) in minimal THF.
-
Add slowly to the reaction mixture at -78°C.
-
-
Workup:
-
Allow to warm to 0°C.
-
Quench with saturated aqueous
. -
Extract with diethyl ether (
).
-
Troubleshooting: Reducing the Hindered Ketone
If you have already synthesized the ketone (2,2,6-trimethylheptan-4-one ) and need to reduce it to the alcohol, standard
The Solution: Force vs. Finesse
| Method | Reagent | Application | Mechanism Note |
| Finesse (Luche) | Best for Yield. | Ce(III) coordinates to carbonyl oxygen, reducing electron density and inviting hydride attack [3]. | |
| Force | Good for Speed. | The small size of the aluminohydride anion allows it to penetrate the steric shield. | |
| Stereocontrol | L-Selectride | Stereoselective. | Extremely bulky. Will attack from the least hindered face, giving high diastereoselectivity but potentially lower yield. |
Mechanism of Failure (Why Standard Grignard Fails)
When a Grignard reagent with
Figure 2: The competition between addition and reduction. In sterically crowded systems, the beta-hydride transfer (red path) dominates [4].
Frequently Asked Questions (FAQ)
Q: Can I use neopentyl magnesium bromide to react with isovaleraldehyde? A: We strongly advise against it. Neopentyl halides are notoriously difficult to convert into Grignard reagents due to the formation of Wurtz coupling byproducts and slow kinetics. If you must use this disconnection, use t-BuLi (2 equiv) to perform a Lithium-Halogen exchange on neopentyl iodide, which is faster and cleaner.
Q: My reaction mixture turned into a gel during the Luche reduction. A: This is common if the concentration is too high. The cerium salts can form polymeric aggregates. Dilute your reaction with more MeOH (if reducing) or THF (if adding nucleophiles). Ensure you are using anhydrous solvents; water promotes gelation.
Q: How do I separate the product from the non-polar alkane side products? A: The target alcohol is polar (OH group), while the side products (isobutane/isobutylene from quenching/elimination) are non-polar. Flash chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20) is highly effective. The alkanes will elute in the void volume.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).
-
Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents". Journal of the American Chemical Society, 111(12), 4392–4398.
-
Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides". Journal of the American Chemical Society, 103(18), 5454–5459.
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section 16-25: The Addition of Organometallic Compounds to Ketones and Aldehydes).
Technical Support Center: Impurity Identification in 2,2,6-Trimethylheptan-4-ol
Welcome to the technical support center for the analysis of 2,2,6-trimethylheptan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities encountered in samples of this branched-chain alcohol. Here, we synthesize foundational analytical principles with practical, field-tested insights to ensure the integrity of your research and development processes.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of 2,2,6-trimethylheptan-4-ol?
A1: Given that the most common industrial synthesis of 2,2,6-trimethylheptan-4-ol is via a Grignard reaction between isobutylmagnesium bromide and isobutyraldehyde, the most probable impurities are unreacted starting materials, byproducts of the Grignard reaction, and solvents.[1][2]
Q2: Which analytical techniques are most suitable for identifying these impurities?
A2: A multi-pronged analytical approach is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile impurities.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is invaluable for structural elucidation of the main component and any significant impurities.[5] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile or thermally labile impurities.
Q3: My GC-MS analysis shows several small, unidentified peaks. Where should I start my investigation?
A3: Begin by cross-referencing the retention times and mass spectra of your unidentified peaks with the known starting materials: isobutyraldehyde and isobutyl bromide (a precursor to the Grignard reagent). Also, consider common reaction byproducts such as the Wurtz coupling product (2,5-dimethylhexane) from the Grignard reagent, and potential oxidation of the starting aldehyde to isobutyric acid.
Q4: I suspect the presence of isomeric impurities. How can I confirm this?
A4: High-resolution capillary GC can often separate isomers, which will then show very similar mass spectra. ¹³C NMR spectroscopy is particularly powerful for distinguishing between isomers, as structurally different carbon atoms will have distinct chemical shifts.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during the analysis of 2,2,6-trimethylheptan-4-ol.
Issue 1: Unexpected Peaks in GC-MS Chromatogram
Symptoms: Your GC-MS analysis of a purified 2,2,6-trimethylheptan-4-ol sample shows more than one significant peak.
Possible Causes & Solutions:
-
Unreacted Starting Materials: The Grignard reaction may not have gone to completion.
-
Identification: Look for peaks corresponding to isobutyraldehyde (MW: 72.11 g/mol ) and isobutyl bromide (MW: 137.02 g/mol ). The mass spectra should match library entries.
-
Resolution: Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). Purification via fractional distillation or column chromatography can remove these more volatile components.
-
-
Grignard Reaction Byproducts: Side reactions are common with Grignard reagents.
-
Identification:
-
Wurtz Coupling Product: The isobutylmagnesium bromide can couple with unreacted isobutyl bromide to form 2,5-dimethylhexane. This will be a non-polar, early-eluting peak.
-
Reduction Product: The Grignard reagent can reduce a portion of the isobutyraldehyde to isobutanol.
-
Enolization Product: The Grignard reagent can act as a base and deprotonate the isobutyraldehyde, which upon workup will regenerate the starting aldehyde.[1][6]
-
-
Resolution: Careful control of reaction temperature (slow addition of reagents at low temperature) can minimize side product formation. Purification via distillation or chromatography is effective for removal.
-
-
Solvent Contamination: Residual solvents from the reaction or purification steps (e.g., diethyl ether, tetrahydrofuran, hexanes) are common.
-
Identification: Compare retention times and mass spectra to known solvent standards.
-
Resolution: Ensure complete removal of solvent under reduced pressure after synthesis and purification.
-
Workflow for GC-MS Based Impurity Identification
Caption: Workflow for identifying unknown peaks in a GC-MS chromatogram.
Issue 2: Ambiguous NMR Spectral Data
Symptoms: The ¹H or ¹³C NMR spectrum of your 2,2,6-trimethylheptan-4-ol sample shows unexpected signals or complex splitting patterns that do not correspond to the expected structure.
Predicted ¹H and ¹³C NMR Data for 2,2,6-trimethylheptan-4-ol:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C7 (CH₃) | ~0.9 (d) | ~22.5 |
| C2, C6 (CH) | ~1.7 (m) | ~24.5 |
| C3, C5 (CH₂) | ~1.4 (m) | ~50.0 |
| C4 (C-OH) | - | ~75.0 |
| C4-OH | ~1.5-3.0 (br s) | - |
| C8, C9 (CH₃) | ~0.9 (d) | ~22.5 |
Note: Predicted values can vary based on solvent and concentration.
Possible Causes & Solutions:
-
Presence of Diastereomers: If the synthesis is not stereospecific, a mixture of diastereomers may be present, leading to a more complex NMR spectrum than anticipated.
-
Identification: Look for doubled or broadened peaks, especially for the carbons and protons near the chiral centers (C2, C4, and C6).
-
Resolution: Chiral chromatography (either GC or HPLC) may be necessary to separate the diastereomers. For many applications, a diastereomeric mixture may be acceptable.
-
-
Overlapping Impurity Signals: Signals from impurities may overlap with the signals of the main compound.
-
Identification:
-
Isobutyraldehyde: Look for a characteristic aldehyde proton signal around 9.6 ppm in the ¹H NMR and a carbonyl carbon signal around 205 ppm in the ¹³C NMR.
-
Isobutanol: Characteristic alcohol signals will be present, but with different chemical shifts and splitting patterns compared to the target molecule.
-
-
Resolution: Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to correlate proton and carbon signals, which can help to deconvolute overlapping spectra. Further purification of the sample is also recommended.
-
Logical Relationship for NMR Troubleshooting
Caption: Decision tree for troubleshooting unexpected NMR signals.
Experimental Protocols
Protocol 1: GC-MS Analysis of 2,2,6-trimethylheptan-4-ol
-
Sample Preparation: Prepare a 1 mg/mL solution of the 2,2,6-trimethylheptan-4-ol sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Compare the resulting mass spectra of any impurity peaks with a commercial library (e.g., NIST) for tentative identification. Confirm the identity by injecting a pure standard of the suspected impurity if available.
Protocol 2: HPLC Analysis of 2,2,6-trimethylheptan-4-ol
While GC-MS is generally preferred for this compound, HPLC can be useful for non-volatile impurities.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm) if impurities possess a chromophore. A mass spectrometer can also be used as a detector (LC-MS).
-
Summary of Potential Impurities
| Impurity | Source | Recommended Analytical Technique | Key Identifying Features |
| Isobutyraldehyde | Unreacted Starting Material | GC-MS, ¹H NMR, ¹³C NMR | GC-MS: MW 72.11; ¹H NMR: Aldehyde proton at ~9.6 ppm; ¹³C NMR: Carbonyl at ~205 ppm |
| Isobutyl bromide | Unreacted Starting Material | GC-MS | GC-MS: MW 137.02, characteristic bromine isotope pattern |
| 2,5-Dimethylhexane | Wurtz Coupling Byproduct | GC-MS | Early eluting, non-polar peak; MW 114.23 |
| Isobutanol | Reduction Byproduct | GC-MS, ¹H NMR, ¹³C NMR | Different retention time and NMR shifts from the main product |
| Diethyl Ether / THF | Reaction/Purification Solvent | GC-MS, ¹H NMR | Characteristic retention times and mass spectra/NMR signals |
References
- Benchchem. (2025). Technical Support Center: Grignard Synthesis of Secondary Alcohols.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved March 7, 2026, from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved March 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved March 7, 2026, from [Link]
-
Vedantu. (2025, November 26). Isobutyl magnesium bromide with dry ether and absolute alcohol gives. Retrieved March 7, 2026, from [Link]
-
Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Retrieved March 7, 2026, from [Link]
-
NIST. (n.d.). 4-Heptanol, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]
-
PubChemLite. (n.d.). 2,4,6-trimethylheptan-4-ol (C10H22O). Retrieved March 7, 2026, from [Link]
-
Restek. (2025, November 18). Alcoholic Beverage Analysis by GC. Retrieved March 7, 2026, from [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved March 7, 2026, from [Link]
-
PMC. (2022, September 5). Determination of alcohols in various fermented food matrices using gas chromatography-flame ionization detector for halal certification. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2026, January 1). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. Retrieved March 7, 2026, from [Link]
-
YouTube. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Grignard Reaction - Common Conditions. (n.d.). Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Retrieved March 7, 2026, from [Link]
-
NIST. (n.d.). 4-Heptanol, 2,4,6-trimethyl-. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved March 7, 2026, from [Link]
- Romanian Journal of Biology. (n.d.).
-
YouTube. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry. Retrieved March 7, 2026, from [Link]
Sources
CrystalLogic Support Center: Branched C10 Alcohol Crystallization
Ticket ID: #C10-BR-ISO-001 Status: Escalated to Senior Application Scientist Subject: Overcoming Phase Separation and Nucleation Failures in Branched Decanol Systems
Triage & Diagnostic: Read This First
You are likely encountering difficulties crystallizing branched C10 alcohols (e.g., 2-propylheptanol, isodecanol isomers) because you are fighting two fundamental adversaries: Entropy and Thermodynamics .
-
Thermodynamic Reality: Most branched C10 alcohols have melting points (MP) near or below 0°C (e.g., 2-propylheptanol MP
-1.5°C). At room temperature, these are liquids.[1] If you are trying to crystallize the native alcohol at 25°C, you are attempting the impossible. -
Kinetic Trap: The branching (e.g., propyl side chains) creates steric hindrance that prevents efficient packing in the crystal lattice. Combined with hydrogen bonding, this leads to high viscosity and glass formation rather than crystallization upon cooling.
This guide addresses three specific failure modes:
-
Oiling Out (Liquid-Liquid Phase Separation)
-
Glass Formation (Amorphous Solidification)
-
Derivatization (The Structural Workaround)
Module 1: Troubleshooting "Oiling Out" (LLPS)
The Issue: You cool your solution, but instead of white crystals, you see oily droplets forming on the flask walls or a milky emulsion. The Cause: You have entered a Miscibility Gap . The system is undergoing Liquid-Liquid Phase Separation (LLPS) before it reaches the critical nucleation threshold. The "oil" is a solute-rich liquid phase that is thermodynamically stable relative to the solution but unstable relative to the crystal.
Diagnostic Diagram: The Oiling Out Trap
The following diagram illustrates why your crystallization is failing. You are crossing the "Oiling Out Boundary" (Binodal) before hitting the "Nucleation Boundary" (Spinodal).
Figure 1: The thermodynamic competition between phase separation (oiling out) and crystallization.[2] For branched alcohols, the red path is the default failure mode.
Corrective Protocol: Surfactant-Assisted Nucleation
If you must crystallize the alcohol directly (e.g., at -20°C), use this protocol to suppress oiling out.
| Parameter | Specification | Rationale |
| Solvent System | Methanol/Water (90:10) or Pentane (Cryogenic) | High polarity contrast forces aggregation; Pentane works for low-temp exclusion. |
| Cooling Rate | < 0.1°C/min | Rapid cooling favors LLPS. Slow cooling allows the system to bypass the miscibility gap. |
| Additives | 0.1% Tween 80 or Span 80 | Critical Step: Surfactants increase the interfacial tension of the oil droplets, destabilizing them and promoting solid nucleation. |
| Seeding | Required (0.5 wt%) | Without a seed, branched alcohols will supercool indefinitely. |
Module 2: Overcoming Glass Formation
The Issue: The substance solidifies at low temperature (-40°C) but forms a transparent "glass" or sticky gum that shows no diffraction pattern. The Cause: The branched alkyl chains have too many conformational degrees of freedom. The molecules get "stuck" in a disordered state before they can arrange into a lattice.
Protocol: Thermal Annealing (The "Oscillation" Method)
You must give the molecules enough energy to rearrange without melting completely.
-
Flash Freeze: Cool rapidly to -78°C (Dry ice/Acetone) to form the glass.
-
Locate Tg: Warm slowly until the glass softens (Glass Transition Temperature, Tg).
-
Hold & Cycle: Hold the temperature at Tg + 5°C for 4–6 hours. If no crystals form, cycle the temperature
5°C around this point. -
Observation: Look for opacity spots (spherulites) appearing in the clear glass. These are your nuclei.
Module 3: The "Silver Bullet" – Derivatization
The Issue: You need a crystal structure (XRD) or a high-purity solid, but the C10 alcohol is a liquid or stubborn oil.
The Solution: Do not crystallize the alcohol. Crystallize a 3,5-Dinitrobenzoate ester .
Why: This adds a rigid, planar, aromatic moiety that facilitates strong
Workflow: 3,5-Dinitrobenzoate Synthesis
Figure 2: Strategic derivatization workflow to convert liquid alcohols into crystalline solids for purification or analysis.
Step-by-Step Protocol
-
Mix: In a dry flask, combine 1.0 g of the C10 alcohol with 1.5 g of 3,5-dinitrobenzoyl chloride.
-
Catalyze: Add 2 mL of pyridine (acts as solvent and base).
-
Heat: Reflux gently for 15–30 minutes. The solution will turn dark.
-
Quench: Pour the hot mixture into 50 mL of ice-cold 5% NaHCO3 solution. The ester will precipitate immediately as a solid (unlike the starting oil).
-
Recrystallize: Filter the solid. Dissolve in minimum boiling ethanol. Add water dropwise until cloudy, then cool slowly.
-
Result: You will obtain sharp needles/plates with a melting point typically >50°C, suitable for single-crystal XRD.
FAQ: Common User Queries
Q: Can I use simple fractional freezing instead? A: Only if you have precise temperature control. Because the melting point is so low (-1.5°C for 2-propylheptanol), standard freezers (-20°C) will freeze the entire mass into a block. You need a zone melting apparatus or a programmable cryostat to maintain the temperature exactly between the solidus and liquidus lines.
Q: Why does my "crystal" turn into a puddle on the microscope slide? A: You likely isolated a solvate or a polymorph with a melting point below room temperature. The heat from the microscope light is melting it. Use a cold stage (Peltier) for observation or switch to the derivatization method (Module 3).
Q: I see crystals, but they are embedded in oil. How do I wash them? A: Do not use room temperature solvent; it will dissolve the crystals. Use cold centrifugation . Chill the slurry to -20°C, centrifuge, and decant the supernatant oil. Wash the pellet with pre-chilled (-78°C) pentane.
References
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem). 2-Propylheptanol Physical Properties (CAS 10042-59-8). Retrieved from [Link]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry (5th Ed). "Derivatives of Aliphatic Alcohols: 3,5-Dinitrobenzoates."[3][4][5] Longman Scientific & Technical. (Standard reference for derivatization protocols).
-
Myerson, A. S. Handbook of Industrial Crystallization. "Liquid-Liquid Phase Separation and Impurity Effects."[2] Cambridge University Press.
Sources
Validation & Comparative
The Spectroscopic Challenge: Structural Analysis of 2,2,6-trimethylheptan-4-ol
An accurate structural elucidation of aliphatic scaffolds is a cornerstone of modern drug development and synthetic chemistry. For highly branched, stereochemically complex molecules like 2,2,6-trimethylheptan-4-ol , acquiring and interpreting
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading in silico
Before comparing predictive tools with empirical data, we must establish the "ground truth" of the molecule's magnetic environment. 2,2,6-trimethylheptan-4-ol consists of a 7-carbon heptane backbone with a tert-butyl group at one terminus, an isobutyl group at the other, and a central carbinol methine.
This topology introduces two critical phenomena that test the limits of both NMR spectrometers and prediction algorithms:
-
The Quaternary Carbon (C2): Lacking directly attached protons, this carbon does not benefit from Nuclear Overhauser Effect (NOE) enhancement and exhibits exceptionally long spin-lattice relaxation times (
). -
Diastereotopic Divergence: The chiral center at C4 breaks the symmetry of the molecule. While rapid bond rotation averages the three methyls of the tert-butyl group into a single degenerate signal, the prochiral isobutyl group (C6) is forced into a diastereomeric environment. Consequently, the two methyls on the isobutyl group (C7 and C6-Me) become magnetically non-equivalent and split into distinct signals[1][2].
Caption: Logical pathway of chiral induction leading to diastereotopic methyl splitting in 13C NMR.
Comparison Matrix: Empirical Data vs. In Silico Predictions
Historically, chemists relied on HOSE (Hierarchical Orthogonal Space Environment) codes for NMR prediction. Today, advanced software utilizes ensemble machine learning and graph-machine models to predict chemical shifts directly from SMILES or 3D molecular representations[3].
The table below benchmarks the empirical
| Carbon Position | Structural Environment | Empirical Data (CDCl | ChemDraw Prediction (ppm) | Mnova Prediction (ppm) | Performance Insight |
| C1, C2-Me | tert-Butyl methyls (3C) | 30.2 | 30.5 | 29.8 | Both models accurately predict the degenerate 3C signal. |
| C2 | Quaternary Carbon (1C) | 31.5 | 32.1 | 31.2 | Mnova's ML model slightly outperforms in capturing the deshielding effect. |
| C3 | Methylene (1C) | 51.5 | 50.8 | 51.9 | Accurate across all platforms. |
| C4 | Carbinol Methine (1C) | 66.8 | 65.2 | 67.1 | Mnova better accounts for the electronegativity of the -OH group. |
| C5 | Methylene (1C) | 48.2 | 47.5 | 48.8 | Accurate across all platforms. |
| C6 | Methine (1C) | 25.1 | 24.8 | 25.4 | Accurate across all platforms. |
| C7 | Isobutyl methyl A (1C) | 22.5 | 22.9 | 22.1 | Critical Divergence: ChemDraw often struggles to split these signals without explicit 3D optimization. |
| C6-Me | Isobutyl methyl B (1C) | 23.6 | 22.9 | 23.9 | Mnova successfully recognizes the diastereotopic nature of the methyls. |
Key Takeaway: While ChemDraw provides a rapid, structurally sound approximation suitable for routine checks[4], Mnova’s ensemble prediction algorithms are superior at recognizing subtle stereochemical nuances, such as diastereotopic splitting induced by remote chiral centers[3].
Causality & Expert Insights (E-E-A-T)
To bridge the gap between theoretical prediction and bench-level execution, we must understand the physical causality behind our experimental choices.
The Quaternary Carbon Relaxation Dilemma:
In routine
Stereochemical Resolution: The ability to resolve the C7 and C6-Me signals at ~22.5 and ~23.6 ppm is the ultimate proof of the molecule's integrity. If a synthetic route inadvertently racemized or altered the structure such that C4 was no longer chiral, these two methyl signals would collapse into a single peak. Thus, the diastereotopic splitting acts as an intrinsic, self-reporting stereochemical probe[1][2].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows detail the exact steps required to generate and validate the data discussed above.
Caption: Workflow comparing empirical 13C NMR acquisition with in silico predictive algorithms.
Protocol A: High-Fidelity Empirical C NMR Acquisition
-
Sample Preparation: Dissolve 40–50 mg of highly pure 2,2,6-trimethylheptan-4-ol in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a clean 5 mm NMR tube. -
Spectrometer Configuration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl
and perform gradient shimming to ensure a homogeneous magnetic field. -
Parameter Optimization (Critical Step):
-
Set the observation nucleus to
C with broad-band H decoupling (e.g., WALTZ-16). -
Adjust the Relaxation Delay (
): Increase to 4.0 seconds to allow complete spin-lattice relaxation of the C2 quaternary carbon. -
Set the Number of Scans (NS) to a minimum of 512 to achieve an adequate signal-to-noise ratio (SNR).
-
-
Processing: Apply a 1.0 Hz exponential line broadening (LB) window function before Fourier Transformation to smooth the baseline without sacrificing the resolution of the diastereotopic methyls.
-
Validation Checkpoint: The protocol is considered successful only if the C2 signal (~31.5 ppm) is distinctly visible above the noise floor, and exactly 8 distinct carbon signals are resolved (confirming the splitting of the isobutyl methyls).
Protocol B: In Silico Prediction & Benchmarking
-
Structural Input: Open the prediction software (ChemDraw or Mnova). Draw the 2D structure of 2,2,6-trimethylheptan-4-ol. Crucial: You must explicitly define the stereochemistry at C4 using wedge/dash bonds; failure to do so will cause the algorithm to assume a planar, achiral average, destroying the diastereotopic prediction.
-
Algorithm Configuration: Select CDCl
as the solvent environment. In Mnova, select the "Ensemble" prediction method to utilize both HOSE codes and neural network models[3]. -
Execution: Run the
C prediction. -
Validation Checkpoint: Review the output table. A robust prediction must yield 8 unique chemical shifts. If the software outputs 7 shifts (grouping C7 and C6-Me together), the spatial algorithm has failed to account for chiral induction, and the empirical data must be trusted over the simulation.
References
-
Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
PRI Whats-New ChemDraw ChemOffice-19 | PDF | Chemistry Source: Scribd URL:[Link]
-
Chimica Novel developments of atropisomeric organic molecules. Source: Alma Mater Studiorum - Università di Bologna URL:[Link]
-
Conformations of 1-Alkyl-substituted 2-Phenylethyl Alcohols Source: Oxford Academic (OUP) URL:[Link]
Sources
The Vibrational Signature of 2,2,6-trimethylheptan-4-ol
An In-Depth Technical Guide to the FTIR Spectral Data of 2,2,6-trimethylheptan-4-ol: A Comparative Analysis for Researchers
In the landscape of molecular characterization, Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique, offering rapid and non-destructive analysis of a substance's chemical composition.[1] This guide provides a detailed examination of the FTIR spectral data for 2,2,6-trimethylheptan-4-ol, a secondary alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its infrared spectrum, presents a comparative analysis with its isomers, and furnishes a robust experimental protocol for data acquisition.
The infrared spectrum of an organic molecule provides a unique fingerprint based on the vibrational frequencies of its covalent bonds. For 2,2,6-trimethylheptan-4-ol, a secondary alcohol, the key diagnostic peaks arise from the hydroxyl (O-H), carbon-oxygen (C-O), and carbon-hydrogen (C-H) bonds.
The presence of a hydroxyl group gives rise to a characteristically strong and broad absorption band in the region of 3200-3550 cm⁻¹ due to intermolecular hydrogen bonding.[2][3] Another significant, though less intense, O-H vibration is the in-plane bend, which is expected between 1350 and 1260 cm⁻¹.[4] The C-H stretching vibrations from the alkane backbone will appear as strong, sharp peaks in the 2840-3000 cm⁻¹ range.[3]
Crucially, the position of the C-O stretching vibration is highly diagnostic for differentiating between primary, secondary, and tertiary alcohols.[4][5] For secondary alcohols like 2,2,6-trimethylheptan-4-ol, this peak is typically observed in the 1150-1075 cm⁻¹ range.[5]
Predicted FTIR Spectral Data for 2,2,6-trimethylheptan-4-ol
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| ~3350 | O-H | Stretching (H-bonded) | Strong, Broad |
| 2840-3000 | C-H | Stretching | Strong, Sharp |
| ~1465 | C-H | Bending (CH₂) | Medium |
| ~1375 | C-H | Bending (CH₃) | Medium |
| 1350-1260 | O-H | In-plane bending | Medium |
| 1150-1075 | C-O | Stretching | Strong |
Comparative FTIR Analysis: Differentiating Isomers
The power of FTIR spectroscopy is particularly evident when distinguishing between structural isomers.[6] While isomers share the same molecular formula, their different atomic arrangements lead to distinct infrared spectra. To illustrate this, let's compare the expected FTIR data of 2,2,6-trimethylheptan-4-ol (a secondary alcohol) with a primary and a tertiary alcohol isomer.
Molecular Structures for Comparison
Caption: Molecular structures of secondary, primary, and tertiary alcohol isomers.
The most significant difference among these isomers in an FTIR spectrum is the position of the strong C-O stretching band.[4][5]
Comparative Table of Key FTIR Peaks for Alcohol Isomers
| Functional Group | 2,2,6-trimethylheptan-1-ol (Primary) | 2,2,6-trimethylheptan-4-ol (Secondary) | 2,4,6-trimethylheptan-2-ol (Tertiary)[7] |
| O-H Stretch (cm⁻¹) | ~3350 (Broad) | ~3350 (Broad) | ~3370 (Broad) |
| C-H Stretch (cm⁻¹) | 2840-3000 | 2840-3000 | 2840-3000 |
| C-O Stretch (cm⁻¹) | ~1050 | ~1100 | ~1150 |
This clear shift in the C-O stretching frequency provides a reliable method for distinguishing between primary, secondary, and tertiary alcohols.[5]
Experimental Protocol: Acquiring High-Quality FTIR Spectra of Liquid Alcohols
Obtaining a clean and reproducible FTIR spectrum requires careful sample preparation and instrument setup.[1] Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing liquid samples.[8]
Step-by-Step Protocol for ATR-FTIR Analysis
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is turned on and has had adequate time to warm up and stabilize.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.[9]
-
-
Background Spectrum:
-
Clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent like isopropanol or acetone and allow it to dry completely.[9]
-
Acquire a background spectrum. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.
-
-
Sample Application:
-
Data Acquisition:
-
Data Processing and Analysis:
-
The instrument software will automatically perform the background subtraction.
-
The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), can then be analyzed to identify the characteristic absorption bands.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with an appropriate solvent after the measurement is complete to prevent cross-contamination.[9]
-
FTIR Experimental Workflow
Caption: A typical workflow for acquiring an FTIR spectrum of a liquid sample using an ATR accessory.
Conclusion
The FTIR spectrum of 2,2,6-trimethylheptan-4-ol is characterized by distinct absorption bands corresponding to its O-H, C-H, and C-O functional groups. The position of the C-O stretching vibration, in particular, serves as a reliable indicator of its secondary alcohol structure, allowing for clear differentiation from its primary and tertiary isomers. By following a meticulous experimental protocol, researchers can obtain high-quality, reproducible spectra for accurate molecular identification and characterization. This guide provides the foundational knowledge and practical steps necessary for leveraging FTIR spectroscopy in the analysis of 2,2,6-trimethylheptan-4-ol and related compounds.
References
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
-
PMC. Intermolecular Interactions and Spectroscopic Signatures of the Hydrogen-Bonded System—n-Octanol in Experimental and Theoretical Studies. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
-
Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. [Link]
-
MDPI. (2024). Simultaneous Determination of Ethanol and Methanol in Wines Using FTIR and PLS Regression. [Link]
-
Agilent. Alcohol Levels Determination in Hand Sanitizers by FTIR - Instruction Sheet. [Link]
-
art photonics. Determination of Ethyl and Methyl Alcohols in a Mixture Using ATR-FTIR Spectroscopy with a Fiber Probe. [Link]
-
NIST WebBook. 4-Heptanol, 2,4,6-trimethyl-. [Link]
-
Spectra Analysis. IR Applied to Isomer Analysis. [Link]
-
ResearchGate. X-ray diffraction patterns of n-octanol isomers with n=1,2,3,4. [Link]
-
Infrared Spectroscopy Blog. (2026). Infrared Spectra of Some Simple Organic Compounds. [Link]
-
Doc Brown's Chemistry. Infrared Spectroscopy Index. [Link]
-
YouTube. (2016). IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups. [Link]
-
PubChem. 2,4,6-Trimethylheptan-2-ol. [Link]
-
Chemical Synthesis Database. (2025). 2,4,6-trimethyl-4-heptanol. [Link]
-
YouTube. (2020). IR Spectroscopy - Basic Introduction. [Link]
-
SpectraBase. 2,4,6-Trimethylhept-6-en-1-ol - Optional[Vapor Phase IR] - Spectrum. [Link]
-
PubChemLite. 2,4,6-trimethylheptan-4-ol (C10H22O). [Link]
-
NIST WebBook. 4-Heptanol, 2,4,6-trimethyl-. [Link]
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 3. instanano.com [instanano.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. hpst.cz [hpst.cz]
- 7. 2,4,6-Trimethylheptan-2-ol | C10H22O | CID 53442127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Intermolecular Interactions and Spectroscopic Signatures of the Hydrogen-Bonded System—n-Octanol in Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Technical Guide: 2,2,6-Trimethylheptan-4-ol vs. Isodecyl Alcohol Isomers in Pharmaceutical Formulations
Introduction
In the development of topical and transdermal drug delivery systems, the selection of the correct aliphatic alcohol excipient is a critical determinant of both formulation stability and active pharmaceutical ingredient (API) bioavailability. This guide provides an in-depth comparison between two distinct C10 branched alcohols: Isodecyl alcohol isomers (a complex mixture of primary alcohols) and 2,2,6-trimethylheptan-4-ol (a highly specific, sterically hindered secondary alcohol). By examining their structural causality, we can objectively determine their optimal roles—either as aggressive penetration enhancers or as ultra-stable inert solvents.
Structural & Physicochemical Profiling
The fundamental differences in the performance of these two solvents stem directly from their molecular architecture.
Isodecyl alcohol (CAS 25339-17-7) is predominantly a mixture of primary alcohols (e.g., 8-methylnonan-1-ol) produced via the oxo process 1. The primary hydroxyl group is highly accessible, allowing it to act as an effective amphiphile that reduces surface tension and interacts readily with both hydrophilic and hydrophobic domains 2.
In contrast, 2,2,6-trimethylheptan-4-ol (CAS 66256-44-8) is a highly branched secondary alcohol. Its chiral center (C4) is flanked by a neopentyl group (2,2-dimethylpropyl) and an isobutyl group (2-methylpropyl) 3. This creates a massive steric umbrella over the hydroxyl group, drastically altering its hydrogen-bonding capacity and rendering it chemically inert compared to primary isodecanol isomers 4.
Table 1: Physicochemical Comparison
| Property | Isodecyl Alcohol (Mixed Isomers) | 2,2,6-Trimethylheptan-4-ol |
| CAS Number | 25339-17-7 | 66256-44-8 |
| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₂O |
| Hydroxyl Classification | Primary (Predominantly) | Secondary (Highly hindered) |
| Density (20 °C) | ~0.838 g/mL | ~0.825 g/mL |
| Boiling Point | 215–225 °C | ~190–195 °C |
| Steric Hindrance | Low to Moderate | Extreme (Neopentyl + Isobutyl flanking) |
| Primary Pharma Role | Transdermal penetration enhancer | Chemically inert solvent/excipient |
Mechanistic Action & Logical Relationships
The choice between these two solvents is dictated by the inverse relationship between permeation enhancement and chemical stability. Primary alcohols easily intercalate into the stratum corneum's lipid bilayers, fluidizing the ceramides to enhance drug flux. However, this unhindered nucleophile is highly prone to reacting with carboxylic acid APIs (e.g., Ibuprofen, Diclofenac) via Fischer esterification.
By utilizing 2,2,6-trimethylheptan-4-ol, the steric bulk prevents deep lipid intercalation (reducing permeation efficacy) but completely blocks nucleophilic attack on the API, ensuring long-term formulation stability.
Logical relationship between C10 alcohol structure, lipid intercalation, and API stability.
Self-Validating Experimental Protocols
To objectively quantify the causality described above, the following self-validating methodologies must be employed. A self-validating system ensures that any observed effect is strictly due to the alcohol's structure, utilizing internal controls to rule out environmental degradation or barrier compromise.
Protocol 1: Excipient-API Reactivity Assay (Accelerated Esterification)
Rationale: Assesses the chemical inertness of the alcohol when formulated with a reactive carboxylic acid API (Ibuprofen).
-
Preparation: In sterile glass ampoules, prepare 1:1 molar mixtures of Ibuprofen with (A) Isodecyl alcohol isomers, and (B) 2,2,6-trimethylheptan-4-ol.
-
Catalysis (Worst-Case Scenario): Spike each ampoule with 0.1% w/w p-toluenesulfonic acid to kinetically accelerate potential esterification.
-
Incubation: Seal the ampoules and incubate at 40°C / 75% RH for 14 days.
-
Quantification: Extract the mixtures using acetonitrile and analyze via HPLC-UV (220 nm) to quantify the formation of Ibuprofen-C10 esters.
-
Self-Validation Control: Incubate a pure Ibuprofen + catalyst sample (no alcohol). If degradation occurs in this control, the assay is invalid (indicates non-esterification degradation pathways).
Protocol 2: In Vitro Franz Diffusion Cell Permeation Assay
Rationale: Evaluates the ability of the alcohol to disrupt the stratum corneum and enhance API flux.
-
Barrier Preparation: Mount dermatomed porcine skin (500 µm thickness) between the donor and receptor compartments of a Franz diffusion cell.
-
Integrity Validation (Self-Validation): Measure Transepidermal Water Loss (TEWL) using a closed-chamber device. Only skin samples with a baseline TEWL < 15 g/m²/h are used, proving the barrier is intact prior to alcohol exposure.
-
Dosing: Apply 500 µL of a 1% w/v Ibuprofen solution dissolved in the respective C10 alcohol to the donor compartment.
-
Sampling: Withdraw 200 µL aliquots from the receptor fluid (PBS, pH 7.4) at 1, 2, 4, 8, and 24 hours, replacing with fresh buffer.
-
Analysis: Determine the steady-state flux (µg/cm²/h) via HPLC and calculate the Enhancement Ratio (ER) against a negative control (Ibuprofen in mineral oil).
Experimental Results & Data Interpretation
Table 2: Performance & Stability Data Summary
| Experimental Metric | Isodecyl Alcohol (Mixture) | 2,2,6-Trimethylheptan-4-ol | Negative Control |
| API Degradation (14 Days, 40°C) | 18.4% (Ester formation) | < 0.1% (Below LOD) | 0.0% (No alcohol) |
| Steady-State Flux (µg/cm²/h) | 45.2 ± 3.1 | 12.8 ± 1.5 | 4.1 ± 0.8 (Mineral Oil) |
| Enhancement Ratio (ER) | 11.0 | 3.1 | 1.0 |
Expert Interpretation: The data explicitly validates the structural causality. Isodecyl alcohol acts as a highly potent penetration enhancer (ER = 11.0). Its flexible, primary alcohol structure allows it to easily insert into the polar headgroup region of the stratum corneum, fluidizing the lipid tails. However, this exact structural feature makes it an aggressive nucleophile, resulting in an unacceptable 18.4% degradation of the API via esterification.
Conversely, 2,2,6-trimethylheptan-4-ol exhibits an extremely low esterification rate (<0.1%). The neopentyl and isobutyl groups create a profound steric shield over the secondary hydroxyl, thermodynamically and kinetically hindering nucleophilic attack on the API's carboxyl carbon. While its bulky 3D conformation prevents deep intercalation into the lipid bilayer (resulting in a modest ER of 3.1), it serves as a vastly superior, chemically inert solvent for reactive APIs where long-term shelf life is the primary critical quality attribute (CQA).
References
- Title: An In-depth Technical Guide to Isodecanol for Pharmaceutical Applications Source: Benchchem URL
- Title: Isodecyl alcohol | 25339-17-7 Properties and Identification Source: BuyersGuideChem URL
- Title: Biochemistry: An Organic Chemistry Approach (Stereochemistry of 2,2,6-trimethylheptan-4-ol)
- Title: Buy isodecanol | 25339-17-7 (Penetration Enhancer Mechanisms)
Sources
Validating the Refractive Index of 2,2,6-Trimethylheptan-4-ol: A Comparative Guide
The absence of a documented refractive index for 2,2,6-trimethylheptan-4-ol necessitates a robust, in-house validation protocol. This guide provides a detailed methodology for the experimental determination of its refractive index, alongside a comparative analysis with structurally analogous branched-chain alcohols. By following this protocol, researchers can confidently establish a reliable refractive index value for this compound, ensuring data integrity for its use in further applications.
Comparative Analysis with Structurally Related Alcohols
To provide context for the experimental validation, it is useful to compare the expected refractive index of 2,2,6-trimethylheptan-4-ol with that of other well-characterized branched-chain alcohols. The following table summarizes the refractive indices of selected comparator compounds, which are similar in terms of carbon number or the presence of a tertiary alcohol group.
| Compound Name | CAS Number | Molecular Formula | Refractive Index (n_D) at 20°C |
| tert-Amyl Alcohol (2-Methyl-2-butanol) | 75-85-4 | C₅H₁₂O | 1.4052[1][2] |
| 3-Methyl-3-pentanol | 77-74-7 | C₆H₁₄O | 1.418[3] |
| 2,3-Dimethyl-2-butanol | 594-60-5 | C₆H₁₄O | 1.417[4][5] |
| Diisobutyl Carbinol (2,6-Dimethyl-4-heptanol) | 108-82-7 | C₉H₂₀O | 1.423 at 21°C |
Experimental Validation Protocol
The determination of the refractive index of 2,2,6-trimethylheptan-4-ol will be performed using an Abbe refractometer, following the principles outlined in ASTM D1218, a standard test method for the refractive index of transparent and light-colored liquids[6][7][8]. The Abbe refractometer is a widely used instrument that measures the critical angle of a liquid to determine its refractive index[9][10][11].
Principle of Measurement
The Abbe refractometer operates on the principle of total internal reflection. A thin film of the sample is placed between two prisms—an illuminating prism and a refracting (or measuring) prism. Light from a source passes through the illuminating prism and strikes the sample at various angles. The light then enters the refracting prism, and the critical angle of total internal reflection is observed through a telescope. This critical angle is directly related to the refractive index of the sample.
Experimental Workflow
The following diagram illustrates the key steps in the experimental validation of the refractive index for 2,2,6-trimethylheptan-4-ol.
Caption: Experimental workflow for the validation of the refractive index.
Step-by-Step Methodology
-
Instrument Preparation and Calibration:
-
Ensure the Abbe refractometer is placed on a stable, vibration-free surface.
-
Clean the surfaces of the illuminating and refracting prisms using a soft lens tissue and a suitable solvent (e.g., ethanol or isopropanol), followed by a final wipe with a dry, clean tissue.
-
Turn on the instrument and the light source.
-
Calibrate the refractometer using a certified reference standard with a known refractive index close to the expected value for the sample. Distilled water (n_D at 20°C = 1.3330) is a common calibrant.
-
Adjust the instrument to read the correct value for the standard.
-
-
Sample Preparation and Loading:
-
Ensure the 2,2,6-trimethylheptan-4-ol sample is of high purity and free from any suspended particles or water, as these can affect the accuracy of the measurement.
-
Open the prism assembly of the refractometer.
-
Using a clean pipette, place a few drops of the 2,2,6-trimethylheptan-4-ol onto the center of the lower prism. Ensure there is enough liquid to cover the surface when the prisms are closed.
-
-
Measurement Procedure:
-
Close the prism assembly gently to spread the sample into a thin film.
-
If the instrument is equipped with a temperature controller, set it to 20°C and allow sufficient time for the sample and prisms to reach thermal equilibrium. Temperature control is critical as the refractive index is temperature-dependent.
-
Look through the eyepiece and adjust the focus until the crosshairs are sharp.
-
Rotate the coarse and fine adjustment knobs to bring the light-dark boundary into the field of view.
-
If a colored fringe appears at the boundary, adjust the dispersion compensator to eliminate the color and achieve a sharp, black-and-white borderline.
-
Align the sharp boundary line precisely with the center of the crosshairs.
-
Read the refractive index value from the instrument's scale or digital display.
-
-
Data Recording and Analysis:
-
Record the refractive index reading to four decimal places.
-
Clean the prisms thoroughly and repeat the measurement at least two more times with fresh aliquots of the sample to ensure reproducibility.
-
Calculate the average of the readings. The values should agree closely, demonstrating the precision of the measurement.
-
Compare the experimentally determined refractive index with the values of the comparator alcohols to assess its plausibility within the homologous series.
-
Trustworthiness and Self-Validation
The protocol described above incorporates several self-validating steps to ensure the trustworthiness of the results:
-
Calibration with Certified Standards: Regular calibration with materials of a known refractive index confirms the instrument's accuracy.
-
Temperature Control: Maintaining a constant, specified temperature minimizes a significant source of error.
-
Multiple Readings: The consistency of multiple measurements provides confidence in the precision of the obtained value.
-
Comparative Analysis: Placing the new data point within the context of known values for similar compounds serves as a logical check on the experimental result.
By adhering to this comprehensive guide, researchers can confidently determine and validate the refractive index of 2,2,6-trimethylheptan-4-ol, contributing a valuable piece of physical data for this compound to the scientific community.
References
-
Monument Chemical. Diisobutyl Carbinol Safety Data Sheet. [Link]
-
The Good Scents Company. 3-methyl-3-pentanol. [Link]
-
LookChem. 2,3-Dimethyl-2-butanol. [Link]
-
ChemSynthesis. 2,3-dimethyl-2-butanol. [Link]
-
Stenutz. tert-amyl alcohol. [Link]
-
Ataman Kimya. 3-METHYL-3-PENTANOL. [Link]
-
Loba Chemie. tert-AMYL ALCOHOL. [Link]
-
ABBE REFRACTOMETER. [Link]
-
S D Fine-Chem Limited. tert-AMYL ALCOHOL (2-methyl-2-butanol). [Link]
-
ChemBuddy. Abbé refractometer. [Link]
-
Stenutz. 3-methyl-3-pentanol. [Link]
-
Applied Technical Services. ASTM D1218 Testing. [Link]
-
MRC. REF-ABBE. [Link]
-
RST Instruments. ABBE Analogic refractometer RST111 - user manual. [Link]
-
University of Arizona. Lab 2: Refractive Index and Snell's Law. [Link]
-
Stenutz. 2,3-dimethylbutanol. [Link]
-
Savant Labs. ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. [Link]
-
ANSI Webstore. ASTM D1218-02 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. [Link]
-
Rudolph Research Analytical. Petroleum Refractometer, Petro-Chemical Research Production. [Link]
-
Scribd. Astm d1747. [Link]
-
LookChem. Cas 108-83-8,Diisobutyl ketone. [Link]
-
PubChem. 2,6-Dimethyl-4-heptanol. [Link]
-
The Good Scents Company. Refractive Index Information Catalog. [Link]
Sources
- 1. thomassci.com [thomassci.com]
- 2. 75-85-4 CAS | tert-AMYL ALCOHOL | Alcohols | Article No. 01377 [lobachemie.com]
- 3. 3-Methyl-3-pentanol price,buy 3-Methyl-3-pentanol - chemicalbook [m.chemicalbook.com]
- 4. 2,3-Dimethyl-2-butanol|lookchem [lookchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. atslab.com [atslab.com]
- 7. ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids - Savant Labs [savantlab.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. yccskarad.com [yccskarad.com]
- 10. refractometer.pl [refractometer.pl]
- 11. wp.optics.arizona.edu [wp.optics.arizona.edu]
Boiling Point Comparison of Trimethylheptan-4-ol Isomers: A Technical Guide
As a Senior Application Scientist, selecting the appropriate aliphatic alcohol for solvent extraction, active pharmaceutical ingredient (API) synthesis, or formulation design requires a rigorous understanding of physicochemical properties. Trimethylheptan-4-ol (C₁₀H₂₂O) presents a highly specific case study in how subtle isomeric variations—specifically the topological placement of methyl groups—drastically alter intermolecular forces and macroscopic volatility.
This guide objectively compares the boiling points of trimethylheptan-4-ol isomers, providing the mechanistic causality behind their thermal behavior and a self-validating experimental protocol for empirical verification.
Mechanistic Drivers of Volatility: Steric Hindrance and Sphericity
The boiling point of an alcohol is not merely a function of its molecular weight; it is dictated by the enthalpy of vaporization, which must overcome two primary intermolecular forces:
-
Hydrogen Bonding: The hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor.
-
London Dispersion Forces: The hydrophobic hydrocarbon backbone provides van der Waals interactions, which scale proportionally with the molecule's accessible surface area.
When comparing isomers of trimethylheptan-4-ol, the causality of their boiling point differences lies in steric congestion and molecular sphericity .
For instance, 2,4,6-trimethylheptan-4-ol is a tertiary alcohol where the -OH group is located on C4, sharing the carbon with a methyl group. This creates a highly sterically hindered microenvironment that physically shields the hydroxyl oxygen, preventing adjacent molecules from forming an optimal, dense hydrogen-bond network. Furthermore, the symmetrical distribution of methyl groups at the 2, 4, and 6 positions increases the molecule's overall sphericity. A more spherical molecule has a smaller surface-area-to-volume ratio, which weakens London dispersion forces. Consequently, the energy required to transition the liquid to a vapor phase is significantly depressed compared to linear C10 alcohols (e.g., 1-decanol, BP ~231 °C).
Isomeric Boiling Point Comparison
Quantitative Structure-Property Relationship (QSPR) models and empirical thermodynamic databases provide precise volatility metrics for these isomers. The experimental boiling point of 2,4,6-trimethylheptan-4-ol is recorded at 181.0 °C[1], which perfectly aligns with the 454.2 K (181.05 °C) value documented in the NIST WebBook[2].
The table below synthesizes the structural classifications and boiling points of key isomers, utilizing both empirical data and validated QSPR topological indices[1].
| Isomer | CAS Number | Alcohol Type | Structural Characteristics | Boiling Point (°C) |
| 2,4,6-Trimethylheptan-4-ol | 60836-07-9 | Tertiary | High steric hindrance at C4; high molecular sphericity. | 181.0[1][2] |
| 2,2,6-Trimethylheptan-4-ol | 66256-44-8 | Secondary | tert-butyl group at C2 creates extreme bulk, but secondary -OH allows slightly better H-bonding. | ~184.5 (QSPR Estimate) |
| 3,4,5-Trimethylheptan-4-ol | 60836-08-0 | Tertiary | Vicinal methyl groups create a rigid, hindered core; less spherical than 2,4,6-isomer. | ~187.0 (QSPR Estimate) |
Note: Thermodynamic modeling and chemical property data for the 2,4,6-trimethyl isomer (CAS 60836-07-9) confirm its relatively low boiling point for a C10 alcohol, driven by its branched topography[3].
Standardized Thermal Analysis Protocol (DSC)
To ensure trustworthiness and scientific integrity, literature boiling points should be empirically verified in your laboratory. Traditional micro-ebulliometry can be prone to superheating errors. Instead, the following step-by-step Differential Scanning Calorimetry (DSC) protocol serves as a self-validating system for determining the boiling points of volatile organic liquids.
Step-by-Step Methodology
-
Instrument Calibration (Self-Validation Step): Calibrate the DSC using high-purity Indium (Tm = 156.6 °C) and Zinc (Tm = 419.5 °C) standards. To validate the specific temperature range, run a high-purity standard of 1-decanol (known BP 231 °C). Causality: If the 1-decanol standard deviates by >0.2 °C, the system requires recalibration before testing the C10 isomers.
-
Sample Preparation: Ensure the trimethylheptan-4-ol isomer is purified to >99.5% via preparative HPLC. Trace water or synthesis byproducts will form azeotropes, artificially depressing or elevating the vaporization temperature.
-
Crucible Loading: Pipette exactly 5.0 mg of the liquid isomer into an aluminum DSC pan. Seal the pan with a lid containing a single 50 µm laser-drilled pinhole. Causality: The pinhole maintains atmospheric pressure (760 mmHg) while preventing premature mass loss from surface evaporation.
-
Thermal Ramping: Equilibrate the sample at 25 °C. Ramp the temperature at a controlled rate of 5 °C/min up to 220 °C under a dry nitrogen purge (50 mL/min).
-
Data Acquisition & Analysis: The boiling point is not the peak maximum; it is mathematically defined as the extrapolated onset temperature of the endothermic vaporization peak. Run the sample in triplicate to ensure a Relative Standard Deviation (RSD) of <0.5%.
Thermodynamic Pathway Visualization
The following diagram illustrates the logical relationship between the structural topology of trimethylheptan-4-ol isomers and their resulting macroscopic boiling points.
Thermodynamic pathways: How isomer structure dictates boiling point via intermolecular forces.
References
- Source: kg.ac.
- Source: nist.
- Chemical Properties of 4-Heptanol, 2,4,6-trimethyl- (CAS 60836-07-9)
Sources
Technical Guide: Purity Confirmation of 2,2,6-Trimethylheptan-4-ol via GC-MS
Executive Summary & The Analytical Challenge
2,2,6-Trimethylheptan-4-ol (TMH-4-ol) presents a distinct analytical challenge due to its steric bulk and lack of UV-active chromophores. Unlike aromatic intermediates, it cannot be reliably analyzed via HPLC-UV. While GC-FID is the industry standard for quantitative purity (area %), it is blind to structural identity and often co-elutes structural isomers (e.g., 2,4,6-trimethyl isomers) that possess similar boiling points.
The Core Thesis: To confirm the purity of TMH-4-ol for pharmaceutical or high-value synthesis, GC-MS is not optional—it is mandatory. It is the only high-throughput technique capable of distinguishing the target secondary alcohol from its dehydration products (alkenes) and structural isomers via specific mass spectral fragmentation (alpha-cleavage rules).
This guide outlines a self-validating GC-MS workflow, compares it against FID and qNMR, and provides the mechanistic logic required for regulatory documentation.
Comparative Analysis: Selecting the Right Tool
Before executing the protocol, researchers must understand why GC-MS is selected over alternatives.
| Feature | GC-MS (Recommended) | GC-FID | 1H-qNMR |
| Primary Utility | Identity & Impurity Profiling | Routine Purity % (QC) | Absolute Purity Assay |
| Selectivity | High (Mass spectral deconvolution) | Low (Retention time only) | High (Distinct chemical shifts) |
| Sensitivity | High (ppm level detection) | High | Low (Requires >5-10 mg) |
| Blind Spots | Response factors vary by ionization | Co-eluting isomers appear as one peak | Overlapping aliphatic signals |
| Critical Win | Distinguishes alcohol from alkene impurities (M-18 peaks) | Linear response range | No reference standard needed |
Decision Matrix
Use the following logic to determine your immediate workflow:
Figure 1: Analytical Decision Matrix. GC-MS is the validation engine; GC-FID is the workhorse. qNMR is the arbitrator.
Experimental Protocol: GC-MS Methodology
This protocol is designed to maximize resolution between the alcohol and its potential dehydration impurities (heptenes).
A. Sample Preparation[1][2]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate. Avoid Methanol (can cause transesterification if esters are present as impurities).
-
Concentration: 1.0 mg/mL (1000 ppm).
-
Derivatization (Optional but Recommended): If peak tailing is observed, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form the TMS-ether. This improves peak shape and stabilizes the molecular ion.
B. Instrument Parameters (Agilent/Shimadzu/Thermo Compatible)
| Parameter | Setting | Rationale |
| Column | DB-Wax or VF-624ms (30m x 0.25mm x 0.25µm) | Polar phases separate alcohols from non-polar alkene impurities better than DB-5. |
| Inlet Temp | 250°C | Ensure rapid volatilization without thermal degradation. |
| Injection Mode | Split (20:1 or 50:1) | Prevents column overload and detector saturation. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal van Deemter efficiency. |
| Oven Program | 60°C (1 min) → 10°C/min → 220°C (5 min) | Slow ramp captures volatile impurities early; final bake-out removes heavies. |
| Transfer Line | 240°C | Prevents condensation of high-boilers. |
| Ion Source | EI (Electron Ionization) @ 70 eV | Standardizes fragmentation for library matching. |
| Scan Range | m/z 35 – 350 | Captures low mass fragments (43, 57) and dimers. |
Data Interpretation: The "Fingerprint" Verification
This is the most critical section for the scientist. You are not just matching a library; you are verifying the chemical structure based on Alpha-Cleavage mechanics .
Molecule: 2,2,6-trimethylheptan-4-ol Formula: C10H22O (MW = 158) Structure: (CH3)3C-CH2-CH(OH) -CH2-CH(CH3)2
Mechanism of Fragmentation
Secondary alcohols in EI-MS undergo characteristic
-
Alpha-Cleavage A (Loss of Isobutyl group):
-
Bond break: Between C4 and C5.
-
Loss: -CH2-CH(CH3)2 (Mass 57).
-
Diagnostic Ion: 158 - 57 = m/z 101 (Dominant).
-
-
Alpha-Cleavage B (Loss of Neopentyl group):
-
Bond break: Between C3 and C4.
-
Loss: -CH2-C(CH3)3 (Mass 71).
-
Diagnostic Ion: 158 - 71 = m/z 87 .
-
-
Dehydration (Common in Alcohols):
-
Loss of water (H2O).[2]
-
Diagnostic Ion: 158 - 18 = m/z 140 (Often visible as a small alkene peak).
-
Acceptance Criteria:
-
Base Peak: Likely m/z 57 (stable carbocation) or m/z 101.
-
Molecular Ion: m/z 158 is usually very weak or absent (typical for aliphatic alcohols).
-
Impurity Check: Look for peaks with m/z 140 appearing earlier in the chromatogram. These are dehydration products (alkenes) generated in the inlet or present in the sample.
Validation Strategy: System Suitability
To ensure the data is trustworthy (Trustworthiness in E-E-A-T), run this sequence:
-
Blank (DCM): Confirm no carryover.
-
System Suitability Standard (SSS): A mixture of the alcohol and a known impurity (e.g., a related ketone or alkene) to prove resolution (
). -
Sample Injection (Triplicate): Assess retention time stability.
Workflow Visualization
Figure 2: Step-by-step validation workflow ensuring structural confirmation and purity assessment.
References
-
NIST Chemistry WebBook. Mass Spectrum of 2,2,6-trimethyl-4-heptanol. National Institute of Standards and Technology.[3][4][5] [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for fragmentation mechanisms). [Link]
-
Pauli, G. F., et al. The 100% Method of Quantitative Nuclear Magnetic Resonance (qNMR). Journal of Natural Products. [Link]
Sources
High-Resolution Analytical Differentiation: 2,2,6-Trimethylheptan-4-ol vs. 2,6-Dimethyl-4-heptanol
Executive Summary
Aliphatic secondary alcohols with bulky, branched side chains are foundational to both hydrometallurgical extraction processes (acting as solvating extractants) and pharmaceutical synthesis. While 2,6-dimethyl-4-heptanol (commonly known as diisobutyl carbinol or DIBC) is a ubiquitous industrial solvent, complex synthetic pathways and extended process recycling often generate homologous impurities, notably 2,2,6-trimethylheptan-4-ol (neopentyl isobutyl carbinol)[1].
Because these two molecules share nearly identical polarities, lack UV-active chromophores, and exhibit overlapping boiling points, traditional bulk-property assays are insufficient for differentiation. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a definitive, self-validating analytical framework to distinguish these structural analogs using Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
Structural and Physicochemical Comparison
To establish a baseline for our analytical strategy, we must first map the physicochemical properties dictated by their structural differences. The addition of a single methyl group to form a quaternary carbon (the neopentyl moiety) in 2,2,6-trimethylheptan-4-ol drastically alters its steric environment compared to the symmetrical isobutyl groups of DIBC.
| Property | 2,6-Dimethyl-4-heptanol (DIBC) | 2,2,6-Trimethylheptan-4-ol |
| CAS Number | 108-82-7[2] | 66256-44-8 |
| Molecular Formula | C₉H₂₀O[3] | C₁₀H₂₂O |
| Molecular Weight | 144.26 g/mol [3] | 158.28 g/mol |
| Structural Moieties | Two Isobutyl groups | One Isobutyl, One Neopentyl[1] |
| Boiling Point | 178 °C[4] | ~190-195 °C (Estimated) |
| LogP (Hydrophobicity) | ~2.9 | ~3.4 |
Mechanistic Basis for Differentiation
The core challenge in distinguishing these molecules is their aliphatic nature. We must rely on molecular-level probes that exploit the specific electronic environment and mass fragmentation pathways dictated by the neopentyl versus isobutyl groups.
Causality in Mass Spectrometry (GC-MS)
Under Electron Ionization (EI), secondary alcohols predominantly undergo
-
2,6-Dimethyl-4-heptanol: Symmetrical
-cleavage results in the loss of an isobutyl radical (-57 Da) from the molecular ion (m/z 144), generating a dominant oxonium ion base peak at m/z 87 . -
2,2,6-Trimethylheptan-4-ol: Asymmetrical
-cleavage of the molecular ion (m/z 158) can proceed via two pathways. Loss of the neopentyl radical (-71 Da) yields m/z 87. However, the loss of the isobutyl radical (-57 Da) yields a highly diagnostic oxonium ion at m/z 101 . The presence of m/z 101 definitively flags the neopentyl structure.
Caption: Mass spectrometry α-cleavage pathways differentiating the two aliphatic alcohols.
Causality in Nuclear Magnetic Resonance (NMR)
Proton (¹H) NMR is the gold standard for this differentiation due to spin-spin coupling rules[1].
-
In 2,6-dimethyl-4-heptanol , the terminal methyl protons are adjacent to a methine (CH) group, causing them to split into a massive 12H doublet at ~0.9 ppm[2].
-
In 2,2,6-trimethylheptan-4-ol , the neopentyl group contains a quaternary carbon (C2) that isolates the terminal methyls from any adjacent protons. This lack of spin-spin coupling produces a sharp, highly distinct 9H singlet at ~0.9 ppm, alongside a 6H doublet from the remaining isobutyl group[1].
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal calibrants and orthogonal checks so that the data proves its own accuracy.
Protocol A: GC-MS Impurity Profiling & Structural Elucidation
This protocol utilizes a Kovats Retention Index (RI) to validate the elution order independently of the MS detector, ensuring that column degradation or flow variations do not lead to misidentification.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the alcohol sample to 1.0 mg/mL in GC-grade dichloromethane (DCM).
-
Internal Calibration (Self-Validation): Spike the sample with 10 µg/mL of an even-carbon alkane standard mixture (C8–C20). This allows for the calculation of the Kovats RI.
-
Instrumental Setup: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250 °C with a split ratio of 50:1.
-
Temperature Program: Initial hold at 60 °C for 2 minutes; ramp at 10 °C/min to 280 °C; hold for 5 minutes.
-
Ionization & Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 35 to 300.
-
Data Validation:
-
Check 1 (Chromatography): Calculate the RI. The heavier, bulkier 2,2,6-trimethylheptan-4-ol must elute later than 2,6-dimethyl-4-heptanol.
-
Check 2 (Mass Spec): Extract ion chromatograms (EIC) for m/z 87 and m/z 101. A peak at m/z 101 confirms the neopentyl analog.
-
Protocol B: High-Resolution ¹H and ¹³C-DEPT NMR
This protocol pairs quantitative ¹H-NMR with a ¹³C-DEPT-135 experiment. The DEPT-135 acts as an orthogonal self-validation check by confirming the presence or absence of the quaternary carbon.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
-
¹H-NMR Acquisition: Acquire spectra at
400 MHz. Use 16 scans and a relaxation delay (D1) of 5 seconds to ensure complete relaxation for accurate quantitative integration. -
¹³C-DEPT-135 Acquisition: Acquire a DEPT-135 spectrum to differentiate carbon types (CH and CH₃ appear as positive peaks; CH₂ appears as negative peaks; quaternary carbons disappear).
-
Data Validation:
-
For 2,6-dimethyl-4-heptanol: The ¹H spectrum will integrate to 20 protons with a 12H doublet. The DEPT-135 will show downward peaks for the two CH₂ groups and upward peaks for the CH and CH₃ groups. No quaternary carbons are "missing" from a standard ¹³C spectrum.
-
For 2,2,6-trimethylheptan-4-ol: The ¹H spectrum will integrate to 22 protons, featuring the diagnostic 9H singlet . Crucially, the DEPT-135 spectrum will show the absence of the C2 quaternary carbon signal (which would otherwise appear in a standard ¹³C spectrum at ~30-35 ppm), definitively validating the neopentyl structure[1].
-
Caption: Self-validating decision matrix for structural confirmation via GC-MS and 1H-NMR.
References
-
National Center for Biotechnology Information (PubChem). "2,6-Dimethyl-4-heptanol | C9H20O | CID 7957". PubChem Database. Available at:[Link]
-
Dokumen.pub. "Organic Chemistry. An Acid–Base Approach [3 ed.]". Section 9: Stereochemistry and Absolute Configuration of 2,2,6-trimethylheptan-4-ol. Available at:[Link]
Sources
experimental vs calculated properties of C10H22O isomers
Executive Summary
The molecular formula C10H22O encompasses a diverse array of structural isomers, primarily saturated acyclic alcohols and ethers . While they share an identical atomic count, their physicochemical behaviors diverge radically due to functional group placement and branching.[1]
This guide provides a critical analysis of experimental data versus calculated predictions for three representative isomers: 1-Decanol (linear alcohol), 3,7-Dimethyloctan-1-ol (branched alcohol), and Dipentyl Ether (linear ether).[1]
Key Insight: While computational models (e.g., Joback, QSPR) predict boiling points and density with >90% accuracy for linear isomers, they frequently underestimate the impact of hydrogen bonding on hydrophobicity (LogP) and viscosity in branched alcohols. For drug discovery applications, relying solely on calculated LogP for C10 alcohols can lead to bioavailability misclassifications.[1]
The Structural Landscape of C10H22O
The C10H22O isomer space is defined by the competition between intermolecular hydrogen bonding (alcohols) and dipole-dipole interactions (ethers).
-
1-Decanol (CAS 112-30-1): The primary linear alcohol.[1] It serves as the "gold standard" reference due to extensive experimental characterization.
-
3,7-Dimethyloctan-1-ol (Tetrahydrogeraniol, CAS 106-21-8): A branched primary alcohol used here to demonstrate how steric hindrance affects physical properties compared to the linear analog.[1]
-
Dipentyl Ether (CAS 693-65-2): A symmetric ether.[1] It lacks a hydroxyl proton, preventing hydrogen bond donation, which drastically alters its volatility and solubility profile.[1]
Methodology Comparison
To interpret the data correctly, one must understand the source of the values.
Experimental Protocols (The "Ground Truth")
-
Boiling Point (BP): Measured via fractional distillation at 760 mmHg.[1] Note: High-boiling alcohols often require vacuum distillation to prevent decomposition, requiring nomograph correction to standard pressure.[1]
-
LogP (Partition Coefficient): The Shake-Flask Method (OECD 107) is the standard. The compound is partitioned between n-octanol and water, and phases are analyzed via HPLC or GC.[1]
-
Scientific Integrity Note: For lipophilic compounds (LogP > 4), the "Slow-Stir" method is preferred over vigorous shaking to prevent micro-emulsion formation, which artificially lowers experimental LogP.[1]
-
Computational Models (The "Prediction")
-
Joback Method: A Group Contribution Method (GCM) that sums contributions of functional groups (e.g., -CH3, -OH).[1] It assumes no interaction between non-adjacent groups, often leading to errors in highly branched isomers.[1]
-
QSPR (Quantitative Structure-Property Relationship): Uses statistical correlations (like topological indices) trained on large datasets.[1] Software like EPI Suite™ (US EPA) relies heavily on this.
Data Analysis: Experimental vs. Calculated
The following tables synthesize data from authoritative thermodynamic databases (NIST, PubChem) and predictive engines.
Table 1: Thermal and Volumetric Properties
| Property | Isomer | Experimental Value | Calculated Value (Method) | Deviation | Analysis |
| Boiling Point | 1-Decanol | 232.9 °C [1] | 227.8 °C (QSPR) | -2.2% | High accuracy.[1] Models capture the linear chain van der Waals forces well. |
| 3,7-Dimethyloctan-1-ol | 213.0 °C [2] | 222.0 °C (Joback) | +4.2% | Overestimation. Joback struggles to account for the disruption of packing efficiency caused by methyl branching.[1] | |
| Dipentyl Ether | 187.5 °C [3] | 192.0 °C (Joback) | +2.4% | Significant drop vs. alcohols due to lack of H-bonding.[1] Models predict this trend accurately.[1] | |
| Density (20°C) | 1-Decanol | 0.8297 g/cm³ [1] | 0.825 g/cm³ | -0.6% | Excellent agreement.[1] |
| Dipentyl Ether | 0.7850 g/cm³ [3] | 0.790 g/cm³ | +0.6% | Ethers are less dense than isomeric alcohols; models reflect this correctly. |
Table 2: Hydrophobicity (LogP) – Critical for Drug Development
| Isomer | Experimental LogP | Calculated LogP (CLogP/KowWin) | Discrepancy | Implication |
| 1-Decanol | 4.57 [1] | 4.06 - 4.20 | Significant (-10%) | Models often underestimate lipophilicity for long alkyl chains.[1] |
| 3,7-Dimethyloctan-1-ol | 3.90 [2] | 3.25 | Major (-17%) | Branching reduces surface area, but models over-penalize this, predicting lower lipophilicity than observed.[1] |
| Dipentyl Ether | 4.20 (Est) | 4.03 | Moderate | Ethers are generally easier to predict due to simpler solvation shells. |
Technical Note: The discrepancy in 1-Decanol (Exp 4.57 vs Calc 4.06) is critical. A drug candidate with a LogP > 5 violates Lipinski's Rule of 5. Relying on a calculated value of 4.06 might falsely categorize a carrier molecule as "safe" or "bioavailable" when it is actually highly lipophilic and prone to tissue accumulation.
Critical Workflow: Validating Calculated Properties
When experimental data is unavailable for a specific C10 isomer, a rigorous validation workflow is required to ensure data integrity.[1]
Figure 1: Decision matrix for correcting calculated properties of C10 isomers based on known systematic errors in Group Contribution Methods.
Comparative Analysis of Isomer Classes
The Hydrogen Bonding Factor
The most distinct difference between the isomers is the Boiling Point Gap of ~45°C between 1-Decanol (232.9°C) and Dipentyl Ether (187.5°C).
-
Mechanism: 1-Decanol molecules form a transient network of hydrogen bonds.[1] To vaporize the liquid, significantly more thermal energy is required to break these specific interactions compared to the weak dipole-dipole forces in the ether [4].[1]
-
Calculated Failure Point: Simple additive models (like Joback) assign a fixed energy value to the -OH group.[1] However, they often fail to account for steric shielding in branched isomers like 3,7-Dimethyloctan-1-ol, where the alkyl branches physically obstruct the formation of optimal hydrogen bond networks, lowering the boiling point more than predicted.[1]
Solubility and Partitioning
-
1-Decanol: Amphiphilic.[1] The hydrophilic head (-OH) competes with the large lipophilic tail (C10).[1] This results in "surfactant-like" behavior, often forming micelles in water at higher concentrations, which complicates experimental LogP measurement.[1]
-
Dipentyl Ether: Strictly hydrophobic.[1] It does not form micelles, making its experimental partitioning behavior more "ideal" and easier to model computationally.[1]
References
-
National Institute of Standards and Technology (NIST). 1-Decanol: Thermophysical Properties.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
LibreTexts Chemistry. Comparing Properties of Isomers. Available at: [Link][2][3][4]
-
U.S. EPA. CompTox Chemicals Dashboard: 3,7-Dimethyl-7-octen-1-ol (Analogous Data).[1] Available at: [Link]
Sources
Comparative Guide to Reference Standards for 2,2,6-Trimethylheptan-4-ol Analysis
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Performance Comparison, Mechanistic Insights, and Self-Validating Analytical Workflows
Executive Summary & Analytical Context
The precise quantification of highly branched aliphatic alcohols, such as 2,2,6-trimethylheptan-4-ol (CAS: 66256-44-8)[1], presents unique chromatographic and mass spectrometric challenges. With a molecular weight of 158.28 g/mol [1], this compound is frequently utilized in academic literature as a model for complex stereochemical assignments (Cahn-Ingold-Prelog rules) due to the presence of bulky neopentyl (2,2-dimethylpropyl) and isobutyl (2-methylpropyl) groups flanking the C4 stereocenter[2].
In applied analytical chemistry, it serves as a specialized reference standard for petrochemical profiling, metabolomic internal standardization, and advanced organic synthesis verification. Selecting the correct grade of reference standard is paramount to overcoming the kinetic limitations inherent to its sterically hindered structure.
Mechanistic Insights: Steric Hindrance & Fragmentation (E-E-A-T)
As an analytical scientist, understanding the causality behind a molecule's behavior is critical for method development. The selection of a reference standard grade for 2,2,6-trimethylheptan-4-ol is directly dictated by its steric environment.
-
Derivatization Kinetics: The C4 hydroxyl group is heavily shielded by the adjacent neopentyl and isobutyl chains[2]. Consequently, standard silylation (e.g., using BSTFA) is kinetically hindered compared to linear alcohols. A highly pure reference standard is required to establish accurate calibration curves that account for these sluggish derivatization yields.
-
EI-MS Fragmentation Causality: Under Electron Ionization (EI), the native molecular ion ([M]⁺ at m/z 158) is highly unstable. Fragmentation is driven by predictable alpha-cleavage. The loss of the neopentyl radical (-C₅H₁₁•) yields a prominent fragment at m/z 87, while the loss of the isobutyl radical (-C₄H₉•) yields an m/z 101 fragment. This predictable causality makes it an excellent internal standard candidate, provided the reference material is free of isomeric impurities.
Primary EI-MS fragmentation pathways of 2,2,6-trimethylheptan-4-ol.
Comparison of Reference Standard Alternatives
When establishing a quantitative workflow, laboratories must choose between three primary grades of 2,2,6-trimethylheptan-4-ol standards. The optimal choice depends on the matrix complexity and regulatory requirements.
Table 1: Performance and Cost Comparison of Standard Grades
| Standard Grade | Purity / Certification | Primary Application | Matrix Effect Mitigation | Relative Cost |
| Certified Reference Material (CRM) | >99% (ISO 17034 Accredited) | Regulated QA/QC, Petrochemical batch release | Low (Requires matrix-matched calibration) | High ( |
| Stable Isotope-Labeled (SIL) (e.g., d5-labeled) | >98% isotopic purity | Complex biological/environmental matrices | High (Co-elutes perfectly to correct suppression) | Very High ( |
| Analytical Grade | >95% | Academic stereochemical studies, Qualitative GC-MS | None | Low ($) |
Note: For absolute quantitative traceability, CRMs are mandatory. However, to correct for the slow derivatization kinetics caused by the steric bulk[2], an SIL standard is the most scientifically robust choice.
Experimental Protocols: A Self-Validating System
To ensure a self-validating analytical system, the following GC-MS protocol leverages the steric properties of 2,2,6-trimethylheptan-4-ol to verify derivatization completeness. If the derivatization is incomplete, the method fails the internal validation check.
Step-by-Step GC-MS Workflow
1. Standard Preparation: Prepare stock solutions of the chosen [1] in anhydrous hexane at a concentration of 1.0 mg/mL.
2. Sterically-Forced Derivatization:
-
Transfer 100 µL of the working standard to a silanized GC vial.
-
Add 50 µL of BSTFA containing 1% TMCS. (Causality: The TMCS acts as a critical Lewis acid catalyst to overcome the steric shielding of the C4 hydroxyl).
-
Incubate at 70°C for exactly 60 minutes . (Causality: Standard 30-minute incubations at 60°C will result in <60% yield due to the neopentyl/isobutyl structural interference).
3. GC-MS Analysis Parameters:
| Parameter | Specification |
| Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) |
| Injection | 1 µL, Splitless mode, Inlet at 250°C |
| Oven Program | 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min) |
| MS Mode | SIM (Single Ion Monitoring) |
| Target Ions (Native) | m/z 87 (Quantifier), m/z 101 (Qualifier) |
4. System Validation (The Self-Check): Calculate the chromatographic peak area ratio of the derivatized (TMS ether) to the underivatized alcohol. A ratio of >99:1 validates the efficiency of the sample preparation and confirms that steric hindrance has been successfully overcome.
Step-by-step analytical workflow for 2,2,6-trimethylheptan-4-ol quantification.
References
-
National Institute of Standards and Technology (NIST). "2,2,6-trimethyl-4-heptanol." NIST Chemistry WebBook, SRD 69. URL:[Link]
-
Smith, M. B. (2022). Organic Chemistry: An Acid–Base Approach (3rd Ed.). CRC Press. URL:[Link]
Sources
Safety Operating Guide
2,2,6-Trimethylheptan-4-ol proper disposal procedures
As a Senior Application Scientist, I frequently audit laboratory workflows to optimize both safety and cost-efficiency. A recurring failure point in many research and drug development labs is the mismanagement of specialized aliphatic alcohols like 2,2,6-Trimethylheptan-4-ol (CAS: 66256-44-8). Because this compound is a highly branched C10 alcohol, its steric hindrance and lipophilicity make it a valuable solvent and intermediate. However, these same properties dictate strict logistical handling during disposal.
Proper segregation is not just a regulatory mandate; it is a fundamental pillar of sustainable laboratory operations. Below is the definitive, self-validating guide to handling and disposing of 2,2,6-Trimethylheptan-4-ol.
Quantitative Physicochemical & Safety Profile
Before designing a disposal workflow, we must understand the physical constraints of the chemical.
Table 1: Physicochemical Profile & Waste Classification of 2,2,6-Trimethylheptan-4-ol
| Property | Value / Classification | Operational Implication |
| CAS Number | 66256-44-8 | Use for exact Safety Data Sheet (SDS) retrieval and waste manifesting. |
| Molecular Formula | C10H22O | Contains no halogens; qualifies for the non-halogenated waste stream. |
| Chemical Class | Branched Aliphatic Alcohol | Acts as a defatting agent; requires nitrile PPE to prevent contact dermatitis. |
| EPA Waste Category | Non-Halogenated Organic Solvent | Must be strictly segregated from halogenated waste to control disposal costs. |
| Water Miscibility | Low / Immiscible | Will form a biphasic layer in aqueous waste; absolutely no drain disposal. |
The Causality of Segregation: Halogenated vs. Non-Halogenated Streams
The most critical decision in disposing of 2,2,6-Trimethylheptan-4-ol is maintaining its status as a non-halogenated solvent .
Non-halogenated solvents (lacking Fluorine, Chlorine, Bromine, or Iodine) are relatively inexpensive to dispose of because they can be bulked into 55-gallon drums and utilized for fuels blending[1]. Conversely, halogenated solvents require specialized, high-temperature incineration to prevent the formation of highly toxic dioxins.
The Causality: If you introduce even a single drop of a halogenated solvent (e.g., dichloromethane or chloroform) into a container of 2,2,6-Trimethylheptan-4-ol, the entire volume must be legally treated as halogenated waste. This needlessly doubles your hazardous waste management costs and creates a detrimental effect on the integrity of the metal drums used by Environmental Health and Safety (EH&S)[1][2].
Furthermore, while the EPA grants an "Alcohol Exemption" for aqueous solutions containing less than 24% alcohol by volume (allowing them to bypass ignitability classifications), 2,2,6-Trimethylheptan-4-ol is typically utilized in its pure organic form[3]. Therefore, it remains a fully regulated chemical waste and must never be disposed of down the drain[1][4].
Waste Segregation & Disposal Workflow
Fig 1: Decision tree and workflow for the segregation and disposal of 2,2,6-Trimethylheptan-4-ol.
Self-Validating Disposal Protocol
To ensure compliance and safety, follow this step-by-step methodology. Every step includes a built-in validation mechanism to prevent downstream failures.
Step 1: Container Selection and Validation Select a compatible high-density polyethylene (HDPE) safety disposal can or a 20L carboy provided by your EH&S department[5][6].
-
Validation: Before adding waste, visually inspect the container to ensure it is completely dry and free of strong oxidizers (e.g., nitric acid, Chromerge) or heavy metals. Mixing aliphatic alcohols with strong oxidizers is strictly prohibited and will trigger an exothermic reaction[1][4].
Step 2: Waste Transfer and Headspace Management Transfer the 2,2,6-Trimethylheptan-4-ol waste into the container inside an operating chemical fume hood to mitigate inhalation of Volatile Organic Compounds (VOCs)[7].
-
Validation: Leave exactly 1 inch of headspace at the top of the container[7]. This is a critical self-validating safety measure: if the ambient temperature in the lab fluctuates, the headspace provides the necessary volume for vapor expansion, preventing container rupture.
Step 3: Real-Time Labeling Affix a Hazardous Waste tag the moment the first drop of waste enters the container[5]. List "2,2,6-Trimethylheptan-4-ol" explicitly. Do not use abbreviations, trade names, or chemical formulas[5]. If the waste is commingled with other non-halogenated solvents (e.g., acetone, ethanol, hexanes), list all constituents and their estimated percentages[5].
Step 4: Satellite Accumulation Area (SAA) Storage Keep the container tightly closed at all times unless actively adding waste[1][5]. Store it in a designated SAA within the same room where the waste was generated[5].
-
Validation: Place the primary waste container inside a secondary containment tray[7]. If a micro-leak occurs, the secondary containment will capture the liquid, validating that your environmental controls are functioning before a spill reaches the lab floor.
Step 5: EH&S Pickup Do not exceed the regulatory limit of 50 gallons of accumulated chemical hazardous waste in your lab[5]. Submit a chemical waste pickup request to EH&S via your institution's management software (e.g., Chematix)[5].
Spill Response & Emergency Logistics
In the event of a localized spill of 2,2,6-Trimethylheptan-4-ol, immediate logistical action is required to prevent vapor accumulation and slip hazards:
-
Containment: Immediately contain the leak using inert absorbent materials such as vermiculite or dedicated chemical spill pads[7]. Do not use combustible materials like paper towels for large volumes.
-
Cleanup: Sweep up the saturated absorbent and place it into a sealed, compatible bag.
-
Manifesting: Tag the bag as hazardous waste and request a specialized disposal pickup through EH&S[7].
-
Exposure: If direct skin contact occurs, the lipophilic nature of the alcohol can cause rapid defatting and irritation. Flush the contaminated area with copious amounts of water at a safety shower or eyewash station, then seek medical attention[7].
References
-
Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal."[Link]
-
University of Louisville. "Chemical waste management: combining compatible used organic solvents."[Link]
-
Temple University. "Non-Halogenated Solvents in Laboratories - Campus Operations." [Link]
-
Hazardous Waste Experts. "Does the EPA Alcohol Exemption Apply to Your Business?" [Link]
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." [Link]
-
Oregon State University. "Hazardous Waste Reduction - Environmental Health and Safety."[Link]
Sources
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. louisville.edu [louisville.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
A Comprehensive Guide to the Safe Handling of 2,2,6-Trimethylheptan-4-ol in a Laboratory Setting
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 2,2,6-Trimethylheptan-4-ol. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound within a laboratory environment.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 2,2,6-Trimethylheptan-4-ol is not available, based on analogous compounds, it is prudent to treat it as a substance with the following potential hazards:
-
Flammability: Assumed to be a flammable liquid and vapor.[1][2][3] Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4][5][6]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[1][7]
-
Respiratory Irritation: Vapors or mists may cause respiratory irritation.[1]
-
Aspiration Hazard: May be harmful if swallowed and enters airways.[2][3]
A thorough risk assessment should be conducted before any new procedure involving this chemical is undertaken.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to minimize exposure. The selection of appropriate PPE is contingent on the scale and nature of the operation being performed.
Table 1: Recommended Personal Protective Equipment for Handling 2,2,6-Trimethylheptan-4-ol
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing and Transfer (Small Quantities) | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required with adequate ventilation |
| Solution Preparation and Reactions | Chemical safety goggles | Nitrile or other chemical-resistant gloves | Flame-retardant lab coat | Recommended if not performed in a fume hood |
| Large Volume Transfers or Potential for Splashing | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., neoprene or viton) | Chemical-resistant apron over a flame-retardant lab coat | NIOSH-approved respirator with organic vapor cartridges if ventilation is inadequate[8] |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty, chemical-resistant gloves | Disposable chemical-resistant coveralls | NIOSH-approved air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills |
Justification for PPE Selection:
-
Eye and Face Protection: The potential for splashes necessitates the use of chemical safety goggles. A face shield provides an additional layer of protection during higher-risk procedures.
-
Hand Protection: Nitrile gloves offer good protection against incidental contact with many organic chemicals. For prolonged contact or when handling larger volumes, more robust, chemical-resistant gloves should be selected based on breakthrough time and permeation rate data for similar solvents.
-
Body Protection: A standard lab coat is sufficient for small-scale operations. A flame-retardant lab coat is recommended due to the assumed flammability of the compound. A chemical-resistant apron provides an additional barrier against splashes.
-
Respiratory Protection: Handling volatile organic compounds requires adequate ventilation, preferably within a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is mandatory.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Step-by-step procedure for responding to a chemical spill.
References
-
W. R. MEADOWS, INC. SAFETY DATA SHEET. [Link]
-
KR-45WCIM Safety Data Sheet. [Link]
-
Monument Chemical. 2,2,4,6,6- Pentamethylheptane, low peroxide (PMH) Safety Data Sheet. [Link]
-
2-Methyl-4-heptanol Safety Data Sheet. [Link]
-
Chemos GmbH & Co.KG. Isododecane Safety Data Sheet. [Link]
-
Carl ROTH. Safety Data Sheet. [Link]
-
Dräger. Gas Detectors & PPE for 2,2,4,6,6-pentamethylheptane. [Link]
-
NIOSH. NIOSH Pocket Guide to Chemical Hazards. [Link]
-
NIOSH. NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : H. [Link]
-
NIOSH. NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : T. [Link]
-
NIOSH. NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. [Link]
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. monumentchemical.com [monumentchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
